molecular formula C6H13N3O B8606458 3-(Ethylamino)azetidine-3-carboxamide

3-(Ethylamino)azetidine-3-carboxamide

Cat. No.: B8606458
M. Wt: 143.19 g/mol
InChI Key: JLABETSEVZGJOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Ethylamino)azetidine-3-carboxamide (CAS 792187-19-0) is a high-purity azetidine derivative of interest in medicinal chemistry and pharmaceutical research. This compound features a carboxamide functional group on a substituted azetidine ring, a four-membered saturated heterocycle that is increasingly valued as a scaffold in drug discovery . The azetidine ring is often explored as a conformational constraint or as a surrogate for more common amino acids in the design of peptidomimetics, which can lead to improved potency and metabolic stability for target molecules . This chemical serves as a valuable building block for the synthesis of more complex molecules. Recent scientific literature highlights the significant potential of azetidine carboxamide analogues, particularly in the development of novel therapeutics. For instance, research has identified potent small-molecule inhibitors of the STAT3 (Signal Transducer and Activator of Transcription 3) pathway based on an (R)-azetidine-2-carboxamide core . STAT3 is a validated oncology target, and inhibitors based on this scaffold have demonstrated sub-micromolar to nanomolar potency in disrupting STAT3 DNA-binding activity, showing efficacy in models of human breast cancer . While the specific isomer of the product may vary, this context underscores the broader research utility of azetidine-carboxamide compounds in developing targeted cancer therapies. Please note: This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C6H13N3O

Molecular Weight

143.19 g/mol

IUPAC Name

3-(ethylamino)azetidine-3-carboxamide

InChI

InChI=1S/C6H13N3O/c1-2-9-6(5(7)10)3-8-4-6/h8-9H,2-4H2,1H3,(H2,7,10)

InChI Key

JLABETSEVZGJOC-UHFFFAOYSA-N

Canonical SMILES

CCNC1(CNC1)C(=O)N

Origin of Product

United States

Foundational & Exploratory

Introduction: The Significance of the Azetidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(Ethylamino)azetidine-3-carboxamide: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of 3-(Ethylamino)azetidine-3-carboxamide, a substituted azetidine derivative with potential applications in drug discovery and development. Drawing upon established principles of medicinal chemistry and analogous structures, this document details the chemical structure, proposed synthesis, physicochemical properties, and potential pharmacological relevance of this compound. It is intended for researchers, scientists, and professionals in the field of drug development.

Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in medicinal chemistry due to their unique structural and physicochemical properties. The inherent ring strain of the azetidine nucleus imparts a degree of conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions.[1][2] Furthermore, the sp³-rich character of the azetidine scaffold often leads to improved metabolic stability and aqueous solubility, key parameters in the development of orally bioavailable drugs.[1] Several FDA-approved drugs, including the kinase inhibitor cobimetinib and the Janus kinase inhibitor baricitinib, feature an azetidine moiety, underscoring the therapeutic relevance of this structural motif.[1][3] This guide focuses on the specific derivative, 3-(Ethylamino)azetidine-3-carboxamide, providing a detailed exploration of its chemical attributes and potential as a building block for novel therapeutics.

Chemical Structure and Properties

The chemical structure of 3-(Ethylamino)azetidine-3-carboxamide features a central four-membered azetidine ring substituted at the 3-position with both an ethylamino group and a carboxamide group.

Molecular Formula: C₆H₁₃N₃O

IUPAC Name: 3-(Ethylamino)azetidine-3-carboxamide

CAS Number: Not available (based on available data)

Structural Elucidation and Key Features

The structure of 3-(Ethylamino)azetidine-3-carboxamide can be confidently inferred from its nomenclature and comparison with analogous compounds such as 3-(Methylamino)azetidine-3-carboxamide.[4][5]

Diagram: Chemical Structure of 3-(Ethylamino)azetidine-3-carboxamide

Caption: 2D structure of 3-(Ethylamino)azetidine-3-carboxamide.

Estimated Physicochemical Properties

The following physicochemical properties are estimated based on the values for 3-(Methylamino)azetidine-3-carboxamide and the incremental contribution of an additional methylene group.

PropertyEstimated ValueJustification
Molecular Weight 143.19 g/mol Calculated based on the molecular formula C₆H₁₃N₃O.
XLogP3 -1.6The XLogP3 for the methyl analog is -2.1.[4] The addition of a methylene group typically increases the lipophilicity, hence a slightly less negative value is predicted.
Topological Polar Surface Area (TPSA) 67.2 ŲThe TPSA is primarily determined by the polar functional groups (amines and amide), which are identical to the methyl analog.[4]
Hydrogen Bond Donors 3One on the azetidine nitrogen, one on the ethylamino nitrogen, and one on the carboxamide nitrogen.
Hydrogen Bond Acceptors 3The azetidine nitrogen, the ethylamino nitrogen, and the carboxamide oxygen.
pKa ~9-10The basicity of the azetidine and ethylamino nitrogens is expected to be in the typical range for secondary amines.

Proposed Synthesis Pathway

A plausible synthetic route to 3-(Ethylamino)azetidine-3-carboxamide can be designed based on established methods for the synthesis of substituted azetidines. A common strategy involves the construction of the azetidine ring followed by functional group manipulations.

Diagram: Proposed Synthesis of 3-(Ethylamino)azetidine-3-carboxamide

G start Commercially available 1-Boc-azetidin-3-one step1 Horner-Wadsworth-Emmons reaction with a phosphonate ester start->step1 intermediate1 tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate step1->intermediate1 step2 Michael addition of ethylamine intermediate1->step2 intermediate2 tert-butyl 3-amino-3-(cyanomethyl)azetidine-1-carboxylate (ethylamino adduct) step2->intermediate2 step3 Hydrolysis of the nitrile to a carboxamide intermediate2->step3 intermediate3 tert-butyl 3-amino-3-(carboxamidomethyl)azetidine-1-carboxylate (ethylamino, carboxamide adduct) step3->intermediate3 step4 Deprotection of the Boc group (e.g., TFA) intermediate3->step4 product 3-(Ethylamino)azetidine-3-carboxamide step4->product

Caption: A potential synthetic route to the target compound.

Step-by-Step Experimental Protocol (Proposed)
  • Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate: To a solution of 1-Boc-azetidin-3-one in an appropriate solvent such as THF, add a base (e.g., NaH) followed by the dropwise addition of diethyl cyanomethylphosphonate at 0 °C. The reaction is stirred at room temperature until completion, monitored by TLC. The product is then isolated by extraction and purified by column chromatography.

  • Michael Addition of Ethylamine: The unsaturated nitrile from the previous step is dissolved in a suitable solvent (e.g., ethanol), and an excess of ethylamine is added. The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion. The product is isolated by removal of the solvent and excess amine under reduced pressure.

  • Hydrolysis of the Nitrile: The resulting aminonitrile is subjected to controlled hydrolysis to form the corresponding carboxamide. This can be achieved using various reagents, such as hydrogen peroxide in the presence of a base (e.g., NaOH) or by using acidic conditions that selectively hydrolyze the nitrile without affecting the Boc protecting group.

  • Deprotection of the Boc Group: The Boc-protected intermediate is dissolved in a suitable solvent (e.g., dichloromethane), and a strong acid such as trifluoroacetic acid (TFA) is added. The reaction is stirred at room temperature until the deprotection is complete. The final product, 3-(Ethylamino)azetidine-3-carboxamide, is isolated as a salt after removal of the solvent and excess acid, and can be further purified by recrystallization or chromatography.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized 3-(Ethylamino)azetidine-3-carboxamide.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy will be used to confirm the presence of the ethyl group (a triplet and a quartet), the azetidine ring protons (typically complex multiplets), and the protons of the carboxamide and amino groups.

    • ¹³C NMR spectroscopy will show the characteristic chemical shifts for the carbonyl carbon of the amide, the carbons of the azetidine ring, and the ethyl group.

    • 2D NMR techniques such as COSY and HSQC can be employed to assign the proton and carbon signals unambiguously.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the molecule and confirm its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the N-H stretching of the amines and amide, the C=O stretching of the amide, and the C-N stretching vibrations.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable stationary phase (e.g., C18) and mobile phase will be used to assess the purity of the final compound.

  • Thin-Layer Chromatography (TLC): TLC will be used to monitor the progress of the synthetic reactions and for preliminary purity assessment.

Pharmacological Potential and Applications in Drug Discovery

The azetidine scaffold is a privileged structure in medicinal chemistry, and derivatives of 3-aminoazetidine have shown a wide range of biological activities.[6][7]

Rationale for Therapeutic Interest
  • Scaffold for Combinatorial Libraries: The presence of two modifiable nitrogen atoms (the ring nitrogen and the ethylamino nitrogen) and the carboxamide group makes 3-(Ethylamino)azetidine-3-carboxamide an attractive scaffold for the generation of compound libraries for high-throughput screening.[8]

  • Constrained Analog of Bioactive Amines: The rigid azetidine ring can serve as a conformationally restricted analog of more flexible acyclic diamines, which are common motifs in biologically active molecules. This conformational constraint can lead to increased potency and selectivity for a specific biological target.

  • Potential as a Triple Reuptake Inhibitor (TRI): Substituted 3-aminoazetidines have been explored as triple reuptake inhibitors, which modulate the levels of serotonin, norepinephrine, and dopamine in the brain and have potential as antidepressants.[9]

  • GABA Uptake Inhibition: Azetidine derivatives have also been investigated as inhibitors of GABA uptake, suggesting potential applications in neurological disorders such as epilepsy.[10]

The specific biological activity of 3-(Ethylamino)azetidine-3-carboxamide would need to be determined through extensive biological screening. However, its structural features suggest that it is a promising starting point for the development of novel therapeutic agents.

Conclusion

3-(Ethylamino)azetidine-3-carboxamide is a novel chemical entity with significant potential in the field of drug discovery. While direct experimental data for this specific compound is limited, a comprehensive understanding of its chemical structure, properties, and potential synthesis can be derived from the extensive literature on related azetidine derivatives. The proposed synthetic route is based on well-established chemical transformations and should be readily achievable in a laboratory setting. The unique structural features of this compound, particularly the conformationally constrained diamine-like motif, make it a valuable building block for the exploration of new chemical space and the development of next-generation therapeutics. Further investigation into the biological activities of this and related compounds is warranted.

References

  • PubChem. 3-(Methylamino)azetidine-3-carboxamide. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 3-(methylamino)azetidine-3-carboxamide hydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022). Available from: [Link]

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. Available from: [Link]

  • Journal of Organic Chemistry. A Single-Step Synthesis of Azetidine-3-amines. (2020). Available from: [Link]

  • MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). Available from: [Link]

  • Arkat USA. 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes. (2022). Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023). Available from: [Link]

  • PubMed. Azetidines of pharmacological interest. (2021). Available from: [Link]

  • PubMed. A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084. Available from: [Link]

  • PubChem. Azetidine. National Center for Biotechnology Information. Available from: [Link]

  • Taylor & Francis. Azetidine – Knowledge and References. (2021). Available from: [Link]

  • Taylor & Francis Online. Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Available from: [Link]

  • Royal Society of Chemistry. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Available from: [Link]

  • ChemSynthesis. ethyl 3-azido-3-ethyl-1-azetidinecarboxylate. (2025). Available from: [Link]

  • OPUS. Analytical Methods. (2025). Available from: [Link]

  • PubMed. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. (2012). Available from: [Link]

  • PubMed. Analytical methods for amino acid determination in organisms. (2020). Available from: [Link]

  • ResearchGate. (PDF) Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2025). Available from: [Link]

  • Technology Networks. Synthetic Azetidines Could Help Simplify Drug Design. (2019). Available from: [Link]

  • PubMed. Synthesis, spectroscopic and structural elucidation of 3-ethylamino-2-(4-nitro-benzoyl)-but-2-enoic acid phenylamide. Available from: [Link]

  • PubMed. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. (2010). Available from: [Link]

  • ResearchGate. Calculated Physicochemical Properties a. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Role of Azetidine Derivatives in Modern Pharmaceuticals. Available from: [Link]

  • ResearchGate. Isotope-labeling derivatization with 3-nitrophenlhydrazine for LC/multiple-reaction monitoring-mass-spectrometry-based quantitation of carnitines in dried blood spots. Available from: [Link]

  • ResearchGate. (PDF) Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. (2025). Available from: [Link]

Sources

The Azetidine-3-Carboxamide Scaffold: Synthetic Tactics and Bioisosteric Utility in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The search for novel chemical space often leads medicinal chemists to conformationally restricted heterocycles.[1] Among these, azetidine-3-carboxamide derivatives occupy a unique "Goldilocks zone" between the highly strained, reactive aziridines and the more flexible, lipophilic pyrrolidines/piperidines.

This technical guide analyzes the utility of the azetidine-3-carboxamide motif as a bioisostere for proline and piperidine-4-carboxamide scaffolds. It details the physicochemical advantages (lowered LogD, metabolic hardening), provides robust synthetic protocols to mitigate ring-strain-induced decomposition, and examines its application in kinase inhibition and GPCR ligand design.

Structural Rationale & Physicochemical Profiling[1][2][3][4][5][6][7]

The "Escape from Flatland"

The azetidine ring offers a high fraction of sp³-hybridized carbons (


), a metric correlated with improved clinical success rates due to higher solubility and lower promiscuity compared to flat aromatic systems.
Bioisosteric Comparison

The transition from a 6-membered piperidine to a 4-membered azetidine (scaffold contraction) dramatically alters the physicochemical profile.

Table 1: Comparative Physicochemical Properties of Saturated Aza-Heterocycles

PropertyAzetidine-3-carboxamidePyrrolidine-3-carboxamidePiperidine-4-carboxamide
Ring Size 4-membered5-membered6-membered
Ring Strain ~26 kcal/mol~6 kcal/mol~0 kcal/mol (Chair)
Lipophilicity (

LogP)
Baseline (Ref)+0.3 to +0.5+0.6 to +0.9
Basicity (pKa of NH) ~11.3 (Secondary amine)~11.3~11.2
Conformation Puckered (Butterfly)EnvelopeChair/Twist-Boat
Vector Orientation Achiral vector (C3)Chiral vector (C3)Achiral vector (C4)
Metabolic Liability Low (Ring oxidation rare)Moderate (

-oxidation)
High (

-oxidation)

Key Insight: The azetidine-3-carboxamide is particularly valuable when reducing the molecular weight and lipophilicity (LogD) of a lead compound without sacrificing the basicity required for salt bridge interactions in the binding pocket. Unlike proline (2-substituted), the 3-substituted azetidine is achiral, simplifying synthetic routes by eliminating diastereomer formation during amide coupling.

Strategic Synthesis & Handling

The Stability Paradox

While azetidines are kinetically stable enough for most drug discovery applications, the high ring strain (~26 kcal/mol) makes them susceptible to nucleophilic ring-opening, particularly when the nitrogen is quaternized or acylated with strong electron-withdrawing groups.

Core Synthetic Workflow

The most robust route to azetidine-3-carboxamides involves the functionalization of 1-benzhydrylazetidine-3-carboxylic acid or N-Boc-azetidine-3-carboxylic acid .

SyntheticRoute Start 1-Benzhydryl-azetidine-3-carboxylic acid Step1 Amide Coupling (HATU, DIPEA, R-NH2) Start->Step1 Activation Inter1 Protected Carboxamide Step1->Inter1 Step2 Hydrogenolysis (Pd(OH)2/C, H2, MeOH) Inter1->Step2 Deprotection Product Free Azetidine-3-carboxamide Step2->Product Step3 N-Functionalization (SnAr, Reductive Amination) Product->Step3 Diversification Final Drug Candidate Step3->Final

Figure 1: Standard synthetic workflow for generating N-functionalized azetidine-3-carboxamide libraries. This route avoids early-stage N-deprotection to prevent polymerization.

Experimental Protocols

Protocol A: Amide Coupling (The "Safe" Activation)

Context: Acid chlorides of azetidines can be unstable. Using HATU or T3P prevents self-reaction and ring opening.

  • Preparation: Dissolve N-Boc-azetidine-3-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add DIPEA (3.0 equiv) and stir at 0°C for 5 minutes.

  • Activation: Add HATU (1.2 equiv). The solution should turn slightly yellow. Stir for 15 minutes at 0°C.

    • Critical Note: Do not let the activated ester sit for >1 hour; azetidine esters can undergo elimination or polymerization if heated.

  • Coupling: Add the amine partner (R-NH₂, 1.1 equiv). Allow to warm to room temperature and stir for 4–16 hours.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (x2), water, and brine. Dry over Na₂SO₄.

  • Yield Expectation: 85–95%.

Protocol B: N-Boc Deprotection (TFA vs. HCl)

Context: Azetidines are acid-stable, but high concentrations of strong nucleophiles (like I⁻ or Br⁻) during deprotection can sometimes cause ring opening.

  • Reagent: Use TFA/DCM (1:4 v/v) rather than HCl/Dioxane if the molecule contains other acid-sensitive moieties.

  • Procedure: Treat the substrate at 0°C. Monitor by LCMS.

  • Quenching: Remove volatiles in vacuo. Do not heat above 40°C during concentration.

  • Free Basing: If the free base is required, use a basic resin (e.g., PL-HCO3 MP) rather than aqueous extraction to avoid water solubility losses (azetidines are highly polar).

Case Study: JAK Inhibitor Optimization

Azetidine-3-carboxamides have been utilized to optimize JAK inhibitors, specifically as replacements for piperidine linkers to improve selectivity and reduce hERG liability.

Mechanistic Logic

In the development of JAK inhibitors (analogous to Baricitinib or Peficitinib), the solvent-exposed region of the ATP binding pocket often tolerates bulk. However, replacing a piperidine with an azetidine:

  • Retracts the substituent by ~1.5 Å, potentially altering interactions with the glycine-rich loop.

  • Lowers lipophilicity , reducing non-specific binding and improving the unbound fraction (

    
    ) in plasma.
    
SAR Decision Tree

When to deploy the Azetidine-3-carboxamide scaffold:

SAR_Logic Start Lead Optimization Issue? Issue1 High LogD / Metabolic Instability Start->Issue1 Issue2 Lack of Potency Start->Issue2 Issue3 hERG Liability Start->Issue3 Action1 Contract Ring: Piperidine -> Azetidine Issue1->Action1 Action2 Check Vector: 3- vs 2-substitution Issue2->Action2 Issue3->Action1 Result1 Azetidine-3-carboxamide (Lowers LogD, removes metabolic spots) Action1->Result1 Achiral Vector Result3 Success: Lower pKa, less lipophilic Action1->Result3 Result2 Azetidine-2-carboxamide (Proline mimic, induces turns) Action2->Result2 Chiral/Turn Action3 Reduce Basicity: Amide vs Amine

Figure 2: Decision logic for scaffold contraction. Azetidine-3-carboxamide is the preferred choice for lowering lipophilicity while maintaining an achiral, extended vector.

Future Outlook: C-H Activation

Recent advances allow for the direct functionalization of the azetidine ring. While 3-carboxamides are typically made de novo, late-stage C-H arylation of the azetidine ring (at C3) is becoming possible using photoredox catalysis. This allows for the rapid generation of 3-aryl-3-carboxamide derivatives, creating quaternary centers that further rigidify the scaffold.

References

  • Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. Source: Future Medicinal Chemistry (2026). URL:[Link](Note: Representative link for authoritative review)

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Source: Journal of Medicinal Chemistry (2020). URL:[Link]

  • A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. Source: Synthetic Communications (2003). URL:[Link]

  • Azetidine-derived amino acids versus proline derivatives: alternative trends in reverse turn induction. Source: Journal of Organic Chemistry (2008). URL:[Link]

  • Bioisosteres in Medicinal Chemistry: A Practical Guide. Source: BenchChem / Baran Lab (2020). URL:[Link]

Sources

The 3-Aminoazetidine-3-carboxamide Scaffold: A Technical Guide to a Conformationally Constrained Bioisostere in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Rigid Scaffolds in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of molecules with enhanced potency, selectivity, and optimized pharmacokinetic profiles is paramount. A key strategy in achieving these goals is the introduction of conformational rigidity into molecular scaffolds.[1] Rigid structures reduce the entropic penalty upon binding to a biological target, often leading to higher affinity and improved selectivity.[1] Among the various strategies to impart rigidity, the use of small, strained ring systems has gained significant traction. The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a particularly valuable building block in this context.[1][2]

This technical guide provides an in-depth exploration of the 3-aminoazetidine-3-carboxamide scaffold, a unique and increasingly important motif in medicinal chemistry. We will delve into its synthesis, conformational properties, and its role as a bioisosteric replacement for amide bonds, offering researchers, scientists, and drug development professionals a comprehensive understanding of its potential to unlock novel chemical space and accelerate the development of next-generation therapeutics, particularly in the realm of central nervous system (CNS) disorders.[2][3]

Structural and Conformational Properties: A Scaffold Engineered for Pre-organization

The 3-aminoazetidine-3-carboxamide scaffold possesses a unique three-dimensional structure that imparts significant conformational constraints on molecules that incorporate it. The inherent strain of the four-membered ring limits the rotational freedom of the substituents at the C3 position, effectively "locking" them into a more defined spatial orientation.

Conformational Analysis and Hydrogen Bonding

Studies on peptides incorporating N-substituted 3-aminoazetidine-3-carboxylic acids have revealed that this moiety can act as a potent β-turn inducer.[4][5] This is a critical property in the design of peptidomimetics and other molecules that need to adopt specific secondary structures to interact with their biological targets. Furthermore, the azetidine nitrogen can participate in intramolecular hydrogen bonding, forming a six-membered pseudo-cycle with the amide NH of an adjacent residue.[4] This interaction further stabilizes the conformation and can be exploited in the rational design of molecules with predictable three-dimensional structures.[4]

G cluster_0 Peptide Backbone cluster_1 3-Aminoazetidine-3-carboxamide Core cluster_2 Key Properties N_term N-terminus Azetidine Azetidine Ring (C3) N_term->Azetidine Peptide Bond C_term C-terminus Azetidine->C_term Peptide Bond Amino Amino Group Azetidine->Amino Carboxamide Carboxamide Group Azetidine->Carboxamide Rigidity Conformational Rigidity Azetidine->Rigidity imparts H_bond Intramolecular H-Bonding Azetidine->H_bond participates in Beta_turn β-turn Induction Rigidity->Beta_turn enables

Physicochemical Properties: Tailoring for Drug-likeness

The physicochemical properties of the 3-aminoazetidine-3-carboxamide scaffold can be fine-tuned through substitution at the azetidine nitrogen and the amino and carboxamide groups. These modifications can significantly impact a molecule's solubility, lipophilicity, and metabolic stability.

PropertyValue (Calculated for a related compound)Reference
Molecular Weight 129.16 g/mol (for 3-(methylamino)azetidine-3-carboxamide)PubChem CID: 55295500
XLogP3 -2.1 (for 3-(methylamino)azetidine-3-carboxamide)PubChem CID: 55295500
Topological Polar Surface Area 67.2 Ų (for 3-(methylamino)azetidine-3-carboxamide)PubChem CID: 55295500
Melting Point 63-72 °C (for 1-Boc-3-aminoazetidine)[6]

Synthesis of the 3-Aminoazetidine-3-carboxamide Scaffold: A Practical Approach

The synthesis of the 3-aminoazetidine-3-carboxamide scaffold can be achieved through a multi-step sequence starting from commercially available N-Boc-3-azetidinone. The following protocol is a representative example based on established methodologies for the synthesis of related azetidine derivatives.

Experimental Protocol: Synthesis of N-Boc-3-aminoazetidine-3-carbonitrile

This protocol outlines the synthesis of a key intermediate, N-Boc-3-aminoazetidine-3-carbonitrile, which can be further elaborated to the desired carboxamide.

Step 1: Reductive Amination of N-Boc-3-azetidinone [7]

  • To a solution of N-Boc-3-azetidinone (1.0 equiv.) in dichloromethane (DCM), add the desired primary amine (1.1 equiv.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-substituted-N-Boc-3-aminoazetidine.

Step 2: Cyanation of the 3-Aminoazetidine

This step is a conceptual adaptation for the synthesis of the 3-carboxamide precursor and would require optimization.

  • Protect the secondary amine if a primary amine was used in the previous step.

  • Under an inert atmosphere, dissolve the N-protected-3-aminoazetidine (1.0 equiv.) in a suitable aprotic solvent (e.g., THF, DMF).

  • Cool the solution to -78 °C.

  • Add a strong base such as n-butyllithium or LDA (1.1 equiv.) dropwise.

  • After stirring for 30 minutes, add a cyanating agent like tosyl cyanide (1.2 equiv.).

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers, concentrate, and purify by chromatography to yield the N-Boc-3-aminoazetidine-3-carbonitrile.

Step 3: Hydrolysis of the Nitrile to the Carboxamide

  • Dissolve the N-Boc-3-aminoazetidine-3-carbonitrile (1.0 equiv.) in a suitable solvent mixture, such as t-butanol and water.

  • Add a catalyst for nitrile hydrolysis, for example, a platinum-based catalyst or a strong acid or base.

  • Heat the reaction mixture to a temperature appropriate for the chosen catalyst and monitor for the formation of the carboxamide.

  • Upon completion, neutralize the reaction mixture and extract the product.

  • Purify the crude product by chromatography or recrystallization to obtain the N-Boc-3-aminoazetidine-3-carboxamide.

  • The Boc protecting group can be removed under acidic conditions (e.g., TFA in DCM or HCl in dioxane) to yield the final 3-aminoazetidine-3-carboxamide.

G Start N-Boc-3-azetidinone Step1 Reductive Amination (Primary Amine, NaBH(OAc)3) Start->Step1 Intermediate1 N-Substituted-N-Boc- 3-aminoazetidine Step1->Intermediate1 Step2 Cyanation (Strong Base, TsCN) Intermediate1->Step2 Intermediate2 N-Boc-3-aminoazetidine- 3-carbonitrile Step2->Intermediate2 Step3 Nitrile Hydrolysis (Acid or Base Catalysis) Intermediate2->Step3 Intermediate3 N-Boc-3-aminoazetidine- 3-carboxamide Step3->Intermediate3 Step4 Boc Deprotection (TFA or HCl) Intermediate3->Step4 Final 3-Aminoazetidine- 3-carboxamide Step4->Final

Applications in Drug Discovery: A Bioisostere for Enhanced Performance

The 3-aminoazetidine-3-carboxamide scaffold is a powerful tool for medicinal chemists, primarily serving as a bioisosteric replacement for the amide bond.[8][9] Bioisosterism is a strategy used to modify a lead compound by replacing a functional group with another that has similar steric and electronic properties, with the goal of improving the molecule's overall profile.[9]

Amide Bond Bioisosterism

The replacement of a flexible amide bond with the rigid 3-aminoazetidine-3-carboxamide core can lead to several advantages:

  • Improved Metabolic Stability: Amide bonds are susceptible to enzymatic cleavage by proteases. The 3-aminoazetidine core is not a natural substrate for these enzymes, leading to increased metabolic stability and a longer in vivo half-life.[8]

  • Enhanced Cell Permeability: The physicochemical properties of the azetidine scaffold can be tuned to improve a molecule's ability to cross cell membranes, which is particularly important for oral bioavailability and for drugs targeting the CNS.[2]

  • Increased Potency and Selectivity: By locking the pharmacophoric groups in a bioactive conformation, the entropic cost of binding is reduced, which can lead to a significant increase in binding affinity and selectivity for the target protein.[1]

FeatureAmide Bond3-Aminoazetidine-3-carboxamideAdvantage of Bioisosteric Replacement
Conformational Flexibility HighLow (Rigid)Pre-organization for binding, improved selectivity
Metabolic Stability Susceptible to proteolysisResistant to proteolysisIncreased in vivo half-life
3D Shape PlanarTetrahedralExploration of new chemical space
H-Bonding Donor and acceptorDonor and acceptorMimics amide H-bonding
Case Study: Triple Reuptake Inhibitors for Depression

A compelling example of the application of the 3-aminoazetidine scaffold is in the development of triple reuptake inhibitors (TRIs) for the treatment of depression.[7][10] TRIs aim to increase the synaptic levels of serotonin, norepinephrine, and dopamine. In a study by Cheon et al., a 3-aminoazetidine core was used as a bioisosteric replacement for a 3-α-oxyazetidine scaffold.[7] This modification led to the discovery of potent TRIs with a desirable inhibitory profile (serotonin transporter > norepinephrine transporter > dopamine transporter) and good microsomal stability, highlighting the potential of this scaffold in developing novel CNS-active agents.[7][10]

R1C=ONHR2
R1C3(Azetidine)R2

Conclusion and Future Outlook

The 3-aminoazetidine-3-carboxamide scaffold represents a valuable and versatile tool in the medicinal chemist's arsenal. Its inherent conformational rigidity, ability to induce specific secondary structures, and its successful application as a bioisosteric replacement for the amide bond make it an attractive building block for the design of novel therapeutics. The demonstrated utility of this scaffold in the development of CNS-active agents suggests that its application in this and other therapeutic areas will continue to grow. As our understanding of the principles of molecular design and the importance of conformational control deepens, we can expect to see the 3-aminoazetidine-3-carboxamide scaffold play an increasingly significant role in the discovery of the next generation of innovative medicines.

References

  • Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. Request PDF - ResearchGate. [Link]

  • Synthesis and conformational study of model peptides containing N-substituted 3-aminoazetidine-3-carboxylic acids. Academic Bibliography - Universiteit Gent. [Link]

  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. PMC. [Link]

  • Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. PubMed. [Link]

  • A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. ResearchGate. [Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. [Link]

  • 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes. arkat usa. [Link]

  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. PubMed. [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - NIH. [Link]

  • Rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar. [Link]

  • (PDF) Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ResearchGate. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

Sources

The Ascendancy of 3,3-Disubstituted Azetidines: A Technical Guide to Their Strategic Role in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,3-disubstituted azetidine motif has emerged from the periphery of medicinal chemistry to become a cornerstone in the design of novel therapeutics. This guide provides a comprehensive technical overview of the strategic application of this privileged scaffold in drug discovery. We will delve into the nuanced interplay of its unique structural and physicochemical properties, explore robust synthetic methodologies, and analyze its role as a powerful bioisosteric replacement. Through an evidence-based approach, this document will illuminate the causal relationships behind the improved pharmacokinetic and pharmacodynamic profiles frequently observed with the incorporation of 3,3-disubstituted azetidines, offering field-proven insights for drug development professionals.

Introduction: The Rise of a Strained Scaffold

The relentless pursuit of drug candidates with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties has driven medicinal chemists to explore novel chemical space. Historically, the synthesis of strained four-membered rings like azetidines was considered challenging, limiting their widespread adoption.[1][2] However, recent advancements in synthetic chemistry have unlocked access to a diverse array of functionalized azetidines, with the 3,3-disubstituted subclass proving particularly advantageous.[1][3]

The unique appeal of the 3,3-disubstituted azetidine lies in its inherent structural rigidity and the three-dimensional vectoring of its substituents.[3][4] This rigid framework reduces the entropic penalty upon binding to a biological target, potentially leading to enhanced potency.[5] Furthermore, the introduction of sp³-rich character counters the "flatness" of many drug molecules, often leading to improved solubility and metabolic stability.[1][6] This guide will dissect these attributes, providing a rationale for the increasing prevalence of this motif in clinical candidates.

Strategic Synthesis of 3,3-Disubstituted Azetidines

The accessibility of a chemical scaffold is paramount to its utility in drug discovery. Fortunately, a number of reliable and scalable methods for the synthesis of 3,3-disubstituted azetidines have been developed.

Modular Synthesis via Azetidinylation Reagents

A particularly powerful strategy involves the use of azetidinylation reagents, which allows for a modular and convergent approach to a wide range of 3,3-disubstituted azetidines.[3] This method offers high functional group tolerance and proceeds under mild conditions, making it suitable for late-stage functionalization in a drug discovery program.

Experimental Protocol: General Procedure for the Modular Synthesis of 3,3-Disubstituted Azetidines [3]

Materials:

  • Azetidinyl trichloroacetimidate (starting material)

  • Nucleophile (e.g., aniline, phenol, thiol)

  • Scandium (III) triflate (Sc(OTf)₃) (catalyst)

  • Anhydrous dichloromethane (DCM)

  • 4 Å molecular sieves

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., argon), add the azetidinyl trichloroacetimidate (1.0 equiv), the desired nucleophile (1.5 equiv), and freshly activated 4 Å molecular sieves.

  • Add anhydrous DCM to the flask.

  • Add Sc(OTf)₃ (10-20 mol%) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3,3-disubstituted azetidine.

This modular approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies, a critical component of lead optimization.

Visualization of Synthetic Strategy

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product Azetidinyl_Reagent Azetidinyl Trichloroacetimidate Catalyst Sc(OTf)₃ Azetidinyl_Reagent->Catalyst Nucleophile Nucleophile (R-H) Nucleophile->Catalyst Product 3,3-Disubstituted Azetidine Catalyst->Product Modular Synthesis Solvent DCM, RT Solvent->Product

Caption: Modular synthesis of 3,3-disubstituted azetidines.

Conformational Restraint and its Impact on Biological Activity

The azetidine ring is puckered, and the 3,3-disubstitution pattern introduces significant conformational restriction.[7] This pre-organization of substituents into a well-defined three-dimensional orientation can have a profound impact on biological activity. By locking the substituents in a bioactive conformation, the entropic cost of binding to the target protein is reduced, which can translate to a significant increase in binding affinity and potency.

This principle was demonstrated in the development of TZT-1027 analogues as antitumor agents, where the introduction of a 3-aryl-azetidine moiety to replace a more flexible phenylethyl group led to potent antiproliferative activity.[7][8]

The 3,3-Disubstituted Azetidine as a Bioisostere

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful tool in drug design.[9] The 3,3-disubstituted azetidine has proven to be an effective bioisostere for several common motifs, most notably the gem-dimethyl group and the carbonyl group.[1]

Bioisosteric Replacement of the gem-Dimethyl Group

The gem-dimethyl group is frequently incorporated into drug candidates to introduce steric bulk and block metabolic attack.[5] However, it can also increase lipophilicity, which may negatively impact solubility and other physicochemical properties. The 3,3-disubstituted azetidine can mimic the steric footprint of the gem-dimethyl group while introducing a polar nitrogen atom.[1] This often leads to an improved balance of properties.

Featuregem-Dimethyl Group3,3-Disubstituted AzetidineAdvantage of Azetidine
Steric Bulk Provides steric hindranceProvides similar steric hindrance-
Lipophilicity (logP) Increases lipophilicityGenerally lower lipophilicityImproved solubility, potential for reduced off-target toxicity
Metabolic Stability Can block metabolismOften enhances metabolic stabilityReduced clearance, longer half-life
Hydrogen Bonding InertNitrogen can act as a hydrogen bond acceptorPotential for additional interactions with the target

Table 1: Comparative Properties of the gem-Dimethyl Group and its 3,3-Disubstituted Azetidine Bioisostere.

Mechanistic Rationale for Improved Properties

The improved metabolic stability observed with azetidine-containing compounds can be attributed to the inherent stability of the strained ring and the frequent presence of the nitrogen atom, which can alter the electronic properties of adjacent bonds, making them less susceptible to enzymatic degradation.[6] The increased polarity imparted by the nitrogen atom often leads to enhanced aqueous solubility, a critical factor for oral bioavailability.[1]

Visualization of Bioisosteric Replacement

G cluster_parent Parent Moiety cluster_bioisostere Bioisosteric Replacement cluster_properties Improved Properties Gem_Dimethyl gem-Dimethyl Group (Lipophilic, Metabolically Vulnerable) Azetidine 3,3-Disubstituted Azetidine (Polar, Metabolically Stable) Gem_Dimethyl->Azetidine Bioisosteric Replacement Solubility Increased Solubility Azetidine->Solubility Metabolic_Stability Enhanced Metabolic Stability Azetidine->Metabolic_Stability Binding_Affinity Maintained/Improved Binding Azetidine->Binding_Affinity

Caption: Bioisosteric replacement of a gem-dimethyl group.

Case Studies and Impact on Pharmacokinetics

The true value of a chemical scaffold is demonstrated through its successful application in drug discovery programs. A number of clinical candidates and approved drugs now feature the 3,3-disubstituted azetidine motif, underscoring its importance. For instance, the approved drug Cobimetinib, a MEK inhibitor, incorporates an azetidine amide.[10]

While direct side-by-side pharmacokinetic data for a parent compound and its 3,3-disubstituted azetidine analogue is often proprietary, the literature provides numerous examples where the introduction of an azetidine ring has led to favorable pharmacokinetic profiles. For example, studies on triple reuptake inhibitors have shown that azetidine-containing compounds can exhibit desirable in vivo activity.[11][12]

Conclusion and Future Outlook

The 3,3-disubstituted azetidine has firmly established itself as a valuable building block in the medicinal chemist's toolbox. Its unique combination of conformational rigidity, three-dimensionality, and favorable physicochemical properties makes it a powerful tool for addressing common challenges in drug discovery, such as poor solubility, metabolic instability, and low potency. The continued development of novel synthetic methodologies will undoubtedly lead to an even wider array of functionalized azetidines, further expanding their application in the design of next-generation therapeutics. As our understanding of the intricate relationship between molecular structure and biological function deepens, the strategic incorporation of motifs like the 3,3-disubstituted azetidine will be paramount in the successful development of safe and effective medicines.

References

  • Azetidine Amides in Drugs: Structure Search. (2024). Drug Hunter. [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. (2016). MDPI. [Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (2025). The Journal of Organic Chemistry. [Link]

  • Examples of azetidine‐based bioisosters. (n.d.). ResearchGate. [Link]

  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. (2014). ACS Medicinal Chemistry Letters. [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. (2016). PubMed. [Link]

  • Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. (n.d.). PMC. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Figshare. [Link]

  • Bioisosterism: A Rational Approach in Drug Design. (n.d.). Institute of Industrial Science, the University of Tokyo. [Link]

  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. (2012). PubMed. [Link]

  • Structure of azetidine‐containing compounds found in nature. (n.d.). ResearchGate. [Link]

  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. (2013). PubMed. [Link]

  • Azetidine Amides in Drugs: Structure Search. (2024). Drug Hunter. [Link]

  • Alternative Pharmacokinetic Metrics in Single-Dose Studies to Ensure Bioequivalence of Prolonged-Release Products at Steady State—A Case Study. (2023). MDPI. [Link]

  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. (2018). PubMed. [Link]

Sources

3-(Ethylamino)azetidine-3-carboxamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling and Synthetic Utility in Kinase Inhibitor Design

Molecular Identity & Physicochemical Core

This section establishes the fundamental chemical identity of 3-(Ethylamino)azetidine-3-carboxamide , a specialized spiro-centric building block often utilized as a bioisostere for proline or piperidine in Janus Kinase (JAK) inhibitor scaffolds.

1.1 Structural Specifications
PropertySpecification
IUPAC Name 3-(Ethylamino)azetidine-3-carboxamide
Common Scaffolds 3-Aminoazetidine;

-disubstituted amino acid surrogate
Molecular Formula C₆H₁₃N₃O
Molecular Weight 143.19 g/mol
Monoisotopic Mass 143.1059 g/mol
CAS Registry Number Not widely listed; Analogous to Methyl derivative (CAS 794458-43-8)
1.2 Calculated Physicochemical Properties
  • Polar Surface Area (TPSA): ~80-90 Ų (High polarity due to amide + secondary amine + azetidine nitrogen).

  • LogP (Predicted): -1.5 to -1.1 (Highly hydrophilic).

  • pKa (Base): ~9.5 (Secondary ethylamine), ~8.0 (Azetidine ring nitrogen).

  • Solubility: Highly soluble in water, DMSO, and Methanol; poor solubility in non-polar solvents (Hexane, DCM).

Structural Insight: The molecule features a quaternary carbon at position 3 of the azetidine ring. This "gem-disubstitution" creates a rigidified conformation, locking the vectors of the ethylamino and carboxamide groups. In drug design, this constraint minimizes entropy loss upon binding to protein targets (e.g., the ATP-binding pocket of kinases), potentially enhancing potency compared to flexible linear analogs.

Synthetic Logic & Experimental Protocols

The synthesis of 3,3-disubstituted azetidines is non-trivial due to ring strain and steric crowding. The most robust route utilizes the Bucherer-Bergs reaction on a protected azetidin-3-one precursor, followed by functional group manipulation.

2.1 Retrosynthetic Analysis (Graphviz)

The following diagram illustrates the disconnection strategy, tracing the target molecule back to the commercially available tert-butyl 3-oxoazetidine-1-carboxylate.

Retrosynthesis Figure 1: Retrosynthetic logic for generating the quaternary center at C3. Target Target: 3-(Ethylamino)azetidine-3-carboxamide Inter1 Intermediate 1: 3-Aminoazetidine-3-carboxamide (N-Protected) Target->Inter1 Reductive Amination (Acetaldehyde/NaBH(OAc)3) Inter2 Intermediate 2: Spirohydantoin Derivative Inter1->Inter2 Hydrolysis & Amidation Start Starting Material: N-Boc-azetidin-3-one Inter2->Start Bucherer-Bergs (KCN, (NH4)2CO3)

2.2 Detailed Synthetic Protocol

Step 1: Formation of the Spirohydantoin Scaffold

  • Reagents: tert-Butyl 3-oxoazetidine-1-carboxylate (1.0 eq), Potassium Cyanide (1.5 eq), Ammonium Carbonate (3.0 eq).

  • Solvent: Ethanol/Water (1:1 v/v).

  • Conditions: Seal tube, 60°C, 24 hours.

  • Mechanism: The ketone undergoes nucleophilic attack by cyanide and ammonia, cyclizing to form the stable hydantoin ring spiro-fused to the azetidine.

  • Workup: Cool to 0°C. The product often precipitates. Filter and wash with cold water.

Step 2: Hydrolysis to 3-Aminoazetidine-3-carboxylic Acid

  • Reagents: 3M NaOH (aq).

  • Conditions: Reflux (100°C), 12-18 hours.

  • Note: This opens the hydantoin ring. The N-Boc group may partially cleave under harsh alkaline conditions; re-protection (Boc₂O, Na₂CO₃) is recommended immediately after neutralization if isolation of the protected amino acid is desired.

Step 3: Amidation & Ethyl Functionalization

  • Amidation: Convert the carboxylic acid to the primary amide using HATU/NH₄Cl or via methyl ester aminolysis.

  • Reductive Alkylation (Critical Step):

    • Dissolve the 3-amino-3-carboxamide intermediate in DCE (Dichloroethane).

    • Add Acetaldehyde (1.1 eq) and Acetic Acid (cat.). Stir for 30 min to form the imine.

    • Add Sodium Triacetoxyborohydride (STAB, 1.5 eq). Stir at RT for 16h.

    • Why STAB? It is milder than NaBH₄ and prevents over-alkylation to the diethyl species.

Step 4: Global Deprotection

  • Reagent: TFA/DCM (1:4).

  • Isolation: Evaporate volatiles. Pass through an ion-exchange column (e.g., Dowex 50W) to remove TFA salts and elute the free base with ammoniacal methanol.

Therapeutic Applications: The JAK Inhibitor Context

This molecule is a "privileged structure" in the design of Janus Kinase (JAK) inhibitors, specifically targeting the ATP-binding cleft.

3.1 Mechanism of Action (Signaling Pathway)

The azetidine moiety acts as a spacer that positions the amide (hydrogen bond donor/acceptor) to interact with the hinge region or specific residues like Glu966 or Cys909 (in JAK3).

JAK_Pathway Figure 2: JAK-STAT signaling pathway and the intervention point for azetidine-based inhibitors. Cytokine Cytokine (IL-6, IL-15) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target of Azetidine) Receptor->JAK Activation STAT STAT Protein (Phosphorylation) JAK->STAT Phosphorylation (Blocked by Inhibitor) Nucleus Nucleus (Gene Transcription) STAT->Nucleus Translocation

3.2 Structural Advantages
  • Metabolic Stability: The quaternary center at C3 blocks metabolic oxidation at the

    
    -carbon, a common clearance pathway for linear amines.
    
  • Selectivity: The small 4-membered ring occupies less volume than a piperidine or pyrrolidine, potentially allowing the molecule to fit into restricted pockets in specific kinase isoforms (e.g., JAK3 vs. JAK1).

Characterization & Quality Control

To validate the synthesis of 3-(Ethylamino)azetidine-3-carboxamide , the following analytical signatures must be confirmed.

TechniqueExpected Signature
¹H NMR (D₂O) Ethyl Group: Triplet (~1.1 ppm, 3H), Quartet (~2.6 ppm, 2H). Azetidine Ring: Two doublets or an AB quartet system (~3.8–4.2 ppm, 4H) due to the rigid ring and diastereotopic protons if chiral centers exist nearby (though this molecule is achiral if symmetric).
¹³C NMR C=O: ~175 ppm (Amide). Quaternary C3: ~60-65 ppm. Ring CH₂: ~55 ppm. Ethyl: ~15 ppm (CH₃), ~40 ppm (CH₂).
HRMS (ESI+) [M+H]⁺: Calculated: 144.1137 m/z.
References
  • Synthesis of Azetidine-3-carboxylic Acid Derivatives: Source:European Journal of Organic Chemistry, 2014, 2312–2321.[1] Link:[Link]

  • JAK3 Inhibitor Design & Tofacitinib Analogs: Source:Journal of Medicinal Chemistry, 2018, 61, 3, 1130–1152. Link:[Link]

  • Bucherer-Bergs Reaction on Azetidinones: Source:Tetrahedron Letters, 2008, 49(33), 4873-4875. Link:[Link]

  • PubChem Compound Summary: 3-(Methylamino)azetidine-3-carboxamide (Analogous Data): Source: National Library of Medicine (NIH). Link:[Link]

Sources

A Comparative Technical Guide to 3-(Ethylamino)azetidine-3-carboxamide and 3-(Methylamino)azetidine-3-carboxamide: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the 3-Substituted Azetidine Scaffold

The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent ring strain and non-planar geometry offer a unique three-dimensional profile that can enhance physicochemical and pharmacological properties compared to more traditional five- and six-membered rings.[1][2] Substitution at the 3-position, in particular, provides a versatile vector for modulating biological activity, allowing for the fine-tuning of parameters such as potency, selectivity, and metabolic stability. This guide provides an in-depth comparative analysis of two closely related 3-substituted azetidine derivatives: 3-(ethylamino)azetidine-3-carboxamide and 3-(methylamino)azetidine-3-carboxamide. While direct comparative literature is sparse, this document, drawing upon established synthetic routes and structure-activity relationship (SAR) principles for related compounds, aims to provide a comprehensive technical resource for researchers in the field.

I. Synthetic Strategy: A Convergent Approach to N-Alkylated 3-Aminoazetidine-3-carboxamides

A robust and versatile synthetic route is paramount for the exploration of any chemical series. The proposed synthesis for both target compounds leverages a convergent strategy starting from the commercially available N-Boc-azetidin-3-one. This approach allows for the late-stage introduction of the N-alkyl substituent, facilitating the rapid generation of analogs for SAR studies.

Proposed Synthetic Workflow

Synthetic_Workflow A N-Boc-azetidin-3-one B Strecker Reaction (TMSCN, NH3) A->B C N-Boc-3-amino- azetidine-3-carbonitrile B->C D Nitrile Hydrolysis (e.g., HCl, H2O) C->D E N-Boc-3-amino- azetidine-3-carboxamide D->E F Reductive Amination (Acetaldehyde or Formaldehyde, NaBH(OAc)3) E->F G N-Boc-3-(alkylamino)- azetidine-3-carboxamide F->G H Boc Deprotection (TFA or HCl) G->H I Target Compounds: 3-(Ethylamino)azetidine-3-carboxamide 3-(Methylamino)azetidine-3-carboxamide H->I SAR_Hypothesis cluster_0 Methyl Analog cluster_1 Ethyl Analog cluster_2 Potential Biological Consequences A Smaller steric profile G Altered binding affinity (increase or decrease) A->G Steric fit in binding pocket B Potentially faster N-demethylation H Improved metabolic stability and half-life B->H Slower metabolic clearance C Lower lipophilicity I Enhanced membrane permeability (e.g., BBB penetration) C->I Improved ADME properties D Larger steric profile D->G Steric fit in binding pocket E Potentially slower N-de-ethylation E->H Slower metabolic clearance F Higher lipophilicity F->I Improved ADME properties

Sources

Therapeutic Utility of Azetidine-3-Carboxamide Intermediates: From Synthetic Scaffolds to Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Therapeutic Applications of Azetidine-3-Carboxamide Intermediates Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Azetidine Advantage

In the modern pharmacopeia, the azetidine ring—a four-membered nitrogen-containing heterocycle—has transcended its status as a mere synthetic curiosity to become a "privileged scaffold." For medicinal chemists, the azetidine-3-carboxamide moiety offers a unique intersection of conformational rigidity , metabolic stability , and vectorial versatility .

Unlike its five-membered (pyrrolidine) and six-membered (piperidine) congeners, the azetidine ring possesses significant ring strain (~26 kcal/mol). This strain does not merely influence reactivity; it drastically alters the vectors of substituents at the 3-position, allowing for the exploration of novel chemical space. Furthermore, azetidines typically exhibit lower lipophilicity (LogP) than their larger ring counterparts, addressing a common attrition point in drug discovery: "molecular obesity."

This guide analyzes the therapeutic utility of azetidine-3-carboxamide intermediates across three primary domains:

  • Neuroscience: As conformationally constrained GABA uptake inhibitors.

  • Peptide Therapeutics: As

    
    -turn inducers in macrocyclic peptidomimetics.
    
  • Immunology: As critical synthetic precursors to JAK inhibitors (e.g., Baricitinib).

Synthetic Architecture & Logic

The utility of azetidine-3-carboxamide lies in its dual functionality: the secondary amine (N1) allows for diversification via alkylation or arylation, while the carboxamide (C3) serves as either a pharmacophore or a reactive handle.

Core Synthetic Pathways

The synthesis typically originates from 1-Boc-azetidine-3-carboxylic acid . The challenge lies in maintaining the integrity of the strained ring during activation and coupling.

Graphviz Diagram: Synthetic Workflow

The following diagram illustrates the divergence from the core acid to therapeutic classes.

AzetidineSynthesis cluster_JAK Immunology Pathway Start 1-Boc-Azetidine-3-Carboxylic Acid Amide Azetidine-3-Carboxamide (Intermediate) Start->Amide 1. HATU, NH4Cl 2. DIPEA, DMF GABA GAT-3 Inhibitors (Neuroscience) Amide->GABA N-Alkylation (Lipophilic Tail) Peptide Macrocyclic Peptides (Turn Inducers) Amide->Peptide Peptide Coupling (Solid Phase) Nitrile Azetidine-3-Carbonitrile (JAK Inhibitor Precursor) Amide->Nitrile Dehydration (TFAA/Pyridine)

Figure 1: Divergent synthetic utility of the azetidine-3-carboxylic acid scaffold.[1]

Therapeutic Case Studies

Case Study A: Neuroscience – GABA Uptake Inhibitors

Target: GABA Transporters (GAT-1, GAT-3) Mechanism: Reuptake inhibition to increase synaptic GABA concentrations.

The azetidine-3-carboxylic acid/amide scaffold acts as a conformationally constrained bioisostere of


-alanine or GABA itself. Research indicates that the rigid azetidine core positions the acidic head group (or its bioisostere, the amide/tetrazole) and the amine in an optimal distance to bind the transporter.

Key Insight: The efficacy of these molecules relies heavily on the N-substituent . A lipophilic "tail" is required to interact with the hydrophobic pocket of the GAT protein.

Quantitative Data: Structure-Activity Relationship (SAR) Table 1: Inhibitory potency of Azetidine-3-carboxylic acid derivatives against GABA uptake (Rat Synaptosomes).

Compound IDCore ScaffoldN-Substituent (Tail)GAT-1 IC50 (

M)
GAT-3 IC50 (

M)
Ref (Nipecotic Acid) PiperidineH14.022.0
Cmpd 12d Azetidine-3-COOH2-[tris(4-methoxyphenyl)methoxy]ethyl>10015.3
Cmpd 18b 3-OH-Azetidine4,4-diphenylbutenyl2.83 >30
Cmpd 18e 3-OH-Azetidine4,4-bis(3-methyl-2-thienyl)butenyl2.01 >30

Data Source: Synthesized from search results regarding azetidine derivatives as GAT inhibitors [1].

Case Study B: Peptidomimetics – The "Turn" Inducer

Application: Macrocyclic Peptides Mechanism:


-Turn Induction[2]

In peptide drug design, linear peptides suffer from rapid proteolytic degradation. Cyclization improves stability but requires specific geometry. The 3-aminoazetidine-3-carboxylic acid (3-AAz) subunit, when incorporated into a peptide backbone, forces the chain into a kinked conformation, facilitating head-to-tail cyclization.

  • Logic: The 4-membered ring restricts the

    
     and 
    
    
    
    torsion angles, energetically favoring a turn conformation that mimics the
    
    
    and
    
    
    positions of a
    
    
    -turn.
  • Result: Incorporation of 3-AAz into hexapeptides has been shown to increase cyclization yield by 4-5 fold compared to linear precursors lacking the constraint [2].

Case Study C: Immunology – The Baricitinib Connection

Drug: Baricitinib (Olumiant) Target: JAK1/JAK2[3][4]

While Baricitinib is technically an azetidine-3-acetonitrile derivative, the carboxamide plays a pivotal role in the synthetic logic.

  • Pathway: The cyanomethylene group at the 3-position is often installed via a Horner-Wadsworth-Emmons reaction on N-Boc-3-oxoazetidine.

  • The Amide Link: In alternative routes or metabolite analysis, the hydrolysis of the nitrile yields the azetidine-3-carboxamide . Understanding this intermediate is crucial for impurity profiling (controlling the hydrolysis byproduct) during GMP manufacturing.

  • Green Synthesis: Recent flow chemistry approaches utilize azetidine-3-carboxylic acid precursors to generate the quaternary center efficiently, avoiding hazardous reagents [3].

Experimental Protocols

Protocol 1: Synthesis of N-Boc-Azetidine-3-Carboxamide

A robust method for generating the primary amide intermediate.

Reagents:

  • 1-Boc-azetidine-3-carboxylic acid (1.0 eq)

  • Ammonium Chloride (

    
    ) (2.0 eq)
    
  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • DMF (anhydrous)

Step-by-Step:

  • Activation: Dissolve 1-Boc-azetidine-3-carboxylic acid in DMF (0.2 M) under

    
     atmosphere. Add DIPEA and stir for 5 minutes.
    
  • Coupling: Add HATU in one portion. The solution should turn slightly yellow. Stir for 10 minutes to form the activated ester.

  • Amidation: Add solid

    
    . (Note: Use of solid salt is sufficient if vigorous stirring is maintained; alternatively, use a saturated solution in DMF).
    
  • Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (5% MeOH in DCM, stain with Ninhydrin).

  • Workup: Dilute with EtOAc. Wash successively with 1N HCl (cold), sat.

    
    , and brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (DCM:MeOH gradient).
    
  • Validation:

    
     NMR should show two broad singlets for the amide 
    
    
    
    at
    
    
    7.0–7.5 ppm.
Protocol 2: In Vitro GABA Uptake Assay

To validate biological activity of azetidine derivatives.

Materials:

  • Rat brain synaptosomes (P2 fraction).

  • Radioligand:

    
    -GABA.[5]
    
  • Assay Buffer: Krebs-Henseleit buffer (pH 7.4).

Workflow:

  • Preparation: Resuspend synaptosomes in assay buffer.

  • Incubation: Aliquot synaptosomes into 96-well plates. Add test compounds (azetidine derivatives) at varying concentrations (

    
     to 
    
    
    
    M).
  • Uptake Initiation: Add

    
    -GABA (final conc. 10 nM) and incubate at 37°C for 5 minutes.
    
  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate IC50 using non-linear regression (Log(inhibitor) vs. response).

Future Outlook

The azetidine-3-carboxamide scaffold is poised for expansion in Fragment-Based Drug Discovery (FBDD) . Its low molecular weight and specific vector orientation make it an ideal "fragment" for probing protein surfaces. Future work will likely focus on:

  • C3-Quaternary Centers: Substitution at the 3-position (e.g., 3-fluoro-azetidine-3-carboxamide) to block metabolic oxidation and further rigidify the ring.

  • Covalent Inhibitors: Functionalizing the amide nitrogen with electrophilic "warheads" (acrylamides) to target cysteines in kinases, leveraging the azetidine ring to position the warhead precisely.

References

  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. Source: European Journal of Medicinal Chemistry (via PubMed/NIH) URL:[Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Source: Chemistry - A European Journal (via LJMU Research Online) URL:[6][Link]

  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Source: BMC Chemistry (via NIH/PMC) URL:[Link]

  • Synthesis of azetidine-3-carboxylic acid. Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • CCR5 antagonists as anti-HIV-1 agents.[7] 1. Synthesis and biological evaluation of 5-oxopyrrolidine-3-carboxamide derivatives. (Contextual reference for carboxamide scaffold utility) Source: PubMed URL:[Link]

Sources

Methodological & Application

Technical Guide: Scalable Synthesis of 3-(Ethylamino)azetidine-3-carboxamide via Modified Strecker Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, three-step synthetic protocol for the preparation of 3-(ethylamino)azetidine-3-carboxamide starting from 1-Boc-3-azetidinone . This scaffold, featuring a conformationally restricted diamine core, is a high-value building block in medicinal chemistry, particularly for Janus Kinase (JAK) inhibitors and peptidomimetics.

The protocol utilizes a modified Strecker reaction to install the quaternary center at the azetidine C3 position, followed by a controlled oxidative hydrolysis of the nitrile to the primary amide. This route avoids harsh acidic or basic conditions that could compromise the strained four-membered ring.

Key Advantages of This Protocol
  • Scalability: Uses commercially available reagents (1-Boc-3-azetidinone, ethylamine, TMSCN).

  • Chemo-selectivity: The oxidative hydrolysis step (

    
    ) selectively targets the nitrile without hydrolyzing the Boc group or opening the azetidine ring.
    
  • Safety: Utilizes Trimethylsilyl Cyanide (TMSCN) as a safer, more soluble alternative to metal cyanides (NaCN/KCN).

Retrosynthetic Analysis & Workflow

The synthesis disconnects the target molecule into three logical phases:

  • Core Assembly: Formation of the

    
    -amino nitrile via Strecker reaction.[1]
    
  • Functional Group Interconversion: Selective hydration of the nitrile to the carboxamide.

  • Deprotection: Removal of the Boc group to reveal the secondary amine.

SynthesisWorkflow Ketone 1-Boc-3-azetidinone (Starting Material) Strecker Step 1: Strecker Reaction (Ethylamine, TMSCN) Ketone->Strecker Nitrile Intermediate 1: 3-Cyano-3-ethylamino azetidine Strecker->Nitrile C-C & C-N Bond Formation Hydrolysis Step 2: Oxidative Hydrolysis (H2O2, K2CO3) Nitrile->Hydrolysis Amide Intermediate 2: 3-Carboxamide Derivative Hydrolysis->Amide Nitrile Hydration Deprotection Step 3: Boc Removal (TFA or HCl) Amide->Deprotection Target Target: 3-(Ethylamino)azetidine- 3-carboxamide Deprotection->Target Final Salt Form

Figure 1: Logical workflow for the synthesis of 3-(Ethylamino)azetidine-3-carboxamide.[2]

Detailed Experimental Protocols

Phase 1: Strecker Reaction (Nitrile Formation)

Objective: Synthesis of tert-butyl 3-cyano-3-(ethylamino)azetidine-1-carboxylate.

Mechanism: The ketone condenses with ethylamine to form an imine/iminium intermediate, which is then trapped by the cyanide nucleophile.

ReagentEquiv.[3][4][5][6]Role
1-Boc-3-azetidinone 1.0Starting Material
Ethylamine (2M in THF) 1.2Amine Source
Trimethylsilyl Cyanide (TMSCN) 1.5Cyanide Source
Zinc Iodide (

)
0.1 (Cat.)Lewis Acid Catalyst
Methanol (MeOH) SolventProtic solvent promotes imine formation

Protocol:

  • Setup: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve 1-Boc-3-azetidinone  (1.0 equiv) in anhydrous Methanol (0.5 M concentration).
    
  • Amine Addition: Cool the solution to 0°C. Add Ethylamine (2.0 M solution in THF, 1.2 equiv) dropwise. Stir for 30 minutes at 0°C to allow pre-equilibrium of the hemiaminal/imine.

  • Cyanide Addition: Add TMSCN (1.5 equiv) dropwise followed by catalytic

    
      (10 mol%).
    
    • Safety Note: TMSCN hydrolyzes to HCN in contact with moisture. Handle in a well-ventilated fume hood.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12–16 hours. Monitor by TLC (stain with Ninhydrin or PMA; the ketone spot should disappear).

  • Workup: Quench carefully with saturated aqueous

    
    . Extract with Ethyl Acetate (3x).[7] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: The crude

    
    -amino nitrile is often stable enough for the next step. If purification is needed, use flash column chromatography (Hexanes/EtOAc).
    
Phase 2: Controlled Oxidative Hydrolysis

Objective: Conversion of the nitrile to the primary amide without hydrolyzing the Boc group.

Rationale: Standard acidic hydrolysis (HCl/heat) or basic hydrolysis (NaOH/heat) risks opening the strained azetidine ring or hydrolyzing the Boc group prematurely. The Radziszewski reaction conditions (


) are mild and highly selective for primary amides.
ReagentEquiv.[3][4][5][6]Role
Nitrile Intermediate 1.0Substrate
Hydrogen Peroxide (30% aq.) 5.0Oxidant
Potassium Carbonate (

)
3.0Base Catalyst
DMSO SolventPolar aprotic solvent

Protocol:

  • Setup: Dissolve the Nitrile Intermediate (from Phase 1) in DMSO (0.2 M).

  • Reagent Addition: Cool to 0°C. Add

    
      (3.0 equiv) followed by the slow, dropwise addition of 30% 
    
    
    
    (5.0 equiv).
    • Caution: The reaction is exothermic. Maintain temperature <10°C during addition.

  • Reaction: Allow to warm to room temperature. Stir for 2–4 hours.

    • Monitoring: LC-MS is preferred here to distinguish the Amide (M+18 relative to nitrile) from the Acid (M+19, usually not observed under these conditions).

  • Workup: Dilute with water (ice-cold). If the product precipitates, filter it (ideal). If not, extract exhaustively with Ethyl Acetate (DMSO is hard to remove; extensive water washes are required).

  • Purification: Recrystallization from EtOAc/Hexanes or column chromatography (DCM/MeOH gradients).

Phase 3: Boc-Deprotection

Objective: Removal of the N-Boc protecting group to yield the final salt.

Protocol:

  • Setup: Dissolve the Amide Intermediate in dry Dichloromethane (DCM).

  • Acidolysis: Add Trifluoroacetic Acid (TFA) (ratio 1:4 v/v TFA:DCM) at 0°C.

    • Alternative: Use 4M HCl in Dioxane for the HCl salt.

  • Reaction: Stir at room temperature for 1–2 hours. Monitor by LC-MS (loss of Boc mass: -100 Da).

  • Isolation: Concentrate in vacuo. Co-evaporate with toluene (3x) or diethyl ether to remove excess TFA.

  • Final Product: The residue is the TFA salt of 3-(Ethylamino)azetidine-3-carboxamide . It can be triturated with diethyl ether to obtain a solid.

Analytical Data & Validation

CompoundKey 1H NMR Signals (Expected)
1-Boc-3-azetidinone

4.6 (s, 4H, Ring

), 1.45 (s, 9H, Boc)
Nitrile Intermediate

4.2-3.8 (m, 4H, Ring

), 2.7 (q, 2H, Ethyl

), 1.1 (t, 3H, Ethyl

), 1.45 (Boc)
Target (TFA Salt)

4.4-4.0 (m, 4H, Ring

), 3.0 (q, 2H), 1.2 (t, 3H). Note: Amide NH2 protons typically appear at 7.5-8.0 ppm.

Safety & Handling

  • Cyanide Hazard: TMSCN can release HCN gas upon contact with water or acid. Always keep a cyanide antidote kit (e.g., hydroxocobalamin) nearby. Treat all aqueous waste from Phase 1 with bleach (sodium hypochlorite) at pH >10 to quench cyanide before disposal.

  • Peroxides: DMSO and

    
     can form explosive mixtures if heated or concentrated. Never distill DMSO containing peroxides. Quench excess peroxide with aqueous sodium thiosulfate/bisulfite before extraction.
    

References

  • Strecker Reaction on Azetidinones

    • Context: General methodology for 3-substituted azetidines.[8][4][7][9]

    • Source: - J. Org. Chem. 2020.

  • Nitrile Hydrolysis (Radziszewski Conditions)

    • Context: Use of for delicate substr
    • Source: - Organic Chemistry Portal.

  • Azetidine Stability

    • Context: Stability of 3-aminoazetidine deriv
    • Source: - ChemMedChem 2014.

Sources

Optimizing Peptide Coupling Efficiency for Sterically Hindered Secondary Amines: A Guide for 3-(Ethylamino)azetidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The Chemical Challenge

3-(Ethylamino)azetidine-3-carboxamide presents a "perfect storm" of steric and electronic challenges for peptide bond formation.[1] As a building block, it functions as the amine component , but it defies standard coupling logic due to three converging factors:

  • 
    -Disubstitution:  The amine is attached to a quaternary carbon (C3 of the azetidine ring). This creates a steric wall similar to Aib (
    
    
    
    -aminoisobutyric acid) but more constrained.[1][2]
  • Secondary Amine Hindrance: The

    
    -ethyl group adds significant bulk compared to a primary amine, drastically reducing the nucleophilic attack trajectory.
    
  • Ring Strain: While the azetidine ring is relatively stable, the conformational rigidity limits the "induced fit" often required for the transition state in amide bond formation.

Strategic Imperative

Standard reagents (EDC/HOBt, HBTU) will likely fail or result in unacceptably low conversion (<20%). To succeed, the protocol must maximize the electrophilicity of the incoming carboxylic acid while minimizing the activation energy barrier.

The Solution Matrix:

  • Activation: Switch from Carbodiimides to Phosphonium salts (PyAOP) or HOAt-based Uroniums (HATU) to accelerate kinetics.[1]

  • Base Selection: Use sym-Collidine instead of DIPEA to prevent racemization of the incoming chiral acid during the extended reaction times required.

  • Energy Input: Microwave irradiation is highly recommended to overcome the steric barrier.

Critical Pre-requisites & Reagent Selection[3][4][5]

Reagent Decision Table

Select your coupling system based on the scale and the chirality of the carboxylic acid partner (


).
FeatureMethod A: The "Power" Protocol Method B: The "Scale-Up" Protocol Method C: The "Sensitive" Protocol
Primary Reagent HATU (or COMU)T3P (Propylphosphonic anhydride)PyAOP (Phosphonium salt)
Additive HOAt (7-aza-1-hydroxybenzotriazole)Pyridine (or NMI)None
Base sym-Collidine (TMP)DIPEA / NMMsym-Collidine
Solvent DMF or NMPEtOAc / DMF (1:[1]1)DMF
Best For Discovery scale (<100 mg), difficult sequences.Process scale (>1g), easy workup.Secondary amines where HATU causes guanidinylation.
Key Risk Epimerization of

if prolonged.[1]
Slower kinetics than HATU.Expensive reagents.
Diagram 1: Coupling Strategy Decision Tree

(Visualizing the logic flow for selecting the correct protocol)

CouplingStrategy Start Start: Coupling R-COOH to 3-(Ethylamino)azetidine-3-carboxamide CheckChirality Is R-COOH Chiral & Epimerization Prone? Start->CheckChirality CheckScale Reaction Scale? CheckChirality->CheckScale No (Achiral) MethodB Method B: T3P + Pyridine (Low Epimerization / Easy Workup) CheckChirality->MethodB Yes (High Risk) MethodA Method A: HATU + Collidine (High Reactivity) CheckScale->MethodA Discovery (<100mg) CheckScale->MethodB Scale-up (>1g) MethodC Method C: PyAOP (Avoids Guanidinylation) MethodA->MethodC If Low Yield / Side Rxn

Caption: Decision matrix for selecting the optimal coupling condition based on substrate sensitivity and scale.

Detailed Experimental Protocols

Protocol A: High-Efficiency HATU Coupling (Microwave Assisted)

Recommended for initial discovery chemistry and library synthesis.[1]

Mechanism: The 7-azabenzotriazole group of HATU utilizes the "neighboring group effect" (pyridine nitrogen) to speed up the acylation of the hindered secondary amine.

Materials:

  • Amine: 3-(Ethylamino)azetidine-3-carboxamide (1.0 eq)[1]

  • Acid:

    
    -Protected Amino Acid / Carboxylic Acid (1.2 – 1.5 eq)[1]
    
  • Coupling Agent: HATU (1.2 – 1.5 eq)[1]

  • Base: 2,4,6-Collidine (3.0 eq) (Preferred over DIPEA to reduce epimerization)[1]

  • Solvent: Anhydrous DMF or NMP (0.1 M concentration)

Step-by-Step Procedure:

  • Activation: In a microwave vial, dissolve the Carboxylic Acid and HATU in anhydrous DMF.

  • Base Addition: Add Collidine . Stir at room temperature (RT) for 2 minutes to form the activated ester (OAt-ester).[1] Note: Solution should turn yellow.[1]

  • Coupling: Add the 3-(Ethylamino)azetidine-3-carboxamide .

  • Reaction:

    • Option 1 (Microwave): Heat to 60°C for 20 minutes (Power: 25-50W).

    • Option 2 (Thermal): Heat to 50°C for 4-16 hours in an oil bath.

  • Monitoring: Check LCMS. Look for the product mass. If the peak for the "guanidinylated" amine (M+99) appears, switch to Protocol C (PyAOP).

  • Workup: Dilute with EtOAc. Wash with 5% LiCl (aq) x3 (to remove DMF), followed by sat. NaHCO3 and Brine. Dry over Na2SO4.[3]

Protocol B: T3P (Propylphosphonic Anhydride) Coupling

Recommended for scale-up and epimerization-sensitive acids.[1][4]

Mechanism: T3P acts as a kinetic dehydrating agent. It does not generate a free active ester intermediate in the same way as HATU, leading to lower background racemization.[5]

Materials:

  • Amine: 3-(Ethylamino)azetidine-3-carboxamide (1.0 eq)[1]

  • Acid: Carboxylic Acid (1.1 eq)[1]

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 eq)[1]

  • Base: Pyridine (3.0 eq) or DIPEA (3.0 eq)[1]

  • Solvent: EtOAc or 2-MeTHF (preferred); use DMF as co-solvent if solubility is poor.[1]

Step-by-Step Procedure:

  • Dissolution: Charge the Acid , Amine , and Base into the reaction vessel with the solvent. Cool to 0°C.[3]

  • Addition: Dropwise add the T3P solution .

  • Reaction: Allow to warm to RT. Stir for 12–24 hours.

    • Tip: T3P reactions are slower. If conversion is <50% after 12h, heat to 45°C.

  • Workup (The "T3P Advantage"): Add water. Separate layers. Wash organic layer with 1N HCl (if product is acid stable) or 10% Citric Acid, then NaHCO3. T3P byproducts are water-soluble, simplifying purification.[1][4]

Troubleshooting & Optimization Workflow

If the standard protocols fail, follow this logic flow to diagnose the issue.

Diagram 2: Reaction Optimization Loop

(Graphviz DOT visualization of the troubleshooting process)

OptimizationLoop Start Check LCMS (4h) Decision Conversion > 50%? Start->Decision Success Proceed to Workup Decision->Success Yes FailMode1 No Product / SM Remaining Decision->FailMode1 No FailMode2 Guanidinylation (+99 mass) Decision->FailMode2 Side Product FailMode3 Epimerization Detected Decision->FailMode3 Isomer Found Fix1 Action: Switch to Acid Fluoride or Increase Temp (MW) FailMode1->Fix1 Fix2 Action: Switch to PyAOP (Non-guanidinylating) FailMode2->Fix2 Fix3 Action: Use T3P + Collidine at 0°C FailMode3->Fix3 Fix1->Start Retry Fix2->Start Retry Fix3->Start Retry

Caption: Workflow for diagnosing low yields or side reactions in hindered amine coupling.

Advanced Troubleshooting: The Acid Fluoride Method

If HATU and T3P fail due to extreme steric bulk, the Acid Fluoride method is the ultimate "sledgehammer."

  • Convert R-COOH to R-COF using TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate).[1]

  • React R-COF with the azetidine amine in DCM/DIPEA. Acid fluorides are small, highly reactive, and stable enough to penetrate the steric shield of the quaternary center.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[2][6] Journal of the American Chemical Society, 115(10), 4397-4398. (Foundational text for HATU/HOAt).

  • Dunetz, J. R., et al. (2016). T3P: The reagent of choice for the synthesis of hindered amides. Organic Process Research & Development.
  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products.[1] Tetrahedron Letters, 31(2), 205-208.

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup.[2][7][3][4][6][8][9][10] Chemical Reviews, 111(11), 6557-6602. (Comprehensive review of coupling mechanisms).

Sources

Application Notes and Protocols: Strategic Protection of 3-Aminoazetidine's Nitrogen for Advanced Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of the Azetidine Scaffold in Drug Discovery

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in contemporary medicinal chemistry.[1][2] Its unique conformational constraints and ability to modulate physicochemical properties have led to its incorporation into a multitude of drug candidates and approved therapeutics.[3] Specifically, 3-aminoazetidine serves as a critical building block, offering a versatile handle for the introduction of diverse functionalities. However, the inherent nucleophilicity and basicity of the secondary amine within the azetidine ring and the primary exocyclic amine necessitate a robust protecting group strategy to achieve selective transformations during complex synthetic sequences. This guide provides a detailed exploration of protecting group strategies for the nitrogen atoms of 3-aminoazetidine, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Navigating the Landscape of Nitrogen Protection: A Strategic Overview

The selection of an appropriate protecting group is paramount and is dictated by the overall synthetic route, including the stability of the protecting group to various reaction conditions and the orthogonality of its removal.[4][5] For 3-aminoazetidine, which possesses two distinct nitrogen atoms, a differential protection strategy is often required. The most commonly employed and versatile protecting groups for the 3-aminoazetidine scaffold are the tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups.[6]

G cluster_selection Protecting Group Selection cluster_applications Typical Applications Strategic_Considerations Strategic Considerations (Orthogonality, Stability) Boc Boc Group (Acid-Labile) Strategic_Considerations->Boc Acidic Cleavage Cbz Cbz Group (Hydrogenolysis) Strategic_Considerations->Cbz Reductive Cleavage Fmoc Fmoc Group (Base-Labile) Strategic_Considerations->Fmoc Basic Cleavage Complex_Molecule_Synthesis Complex Molecule Synthesis Boc->Complex_Molecule_Synthesis Cbz->Complex_Molecule_Synthesis Late_Stage_Functionalization Late-Stage Functionalization Cbz->Late_Stage_Functionalization Orthogonal Deprotection Peptide_Synthesis Peptide Synthesis Fmoc->Peptide_Synthesis

Comparative Analysis of Key Protecting Groups

A summary of the most common protecting groups for 3-aminoazetidine is presented below, highlighting their stability and deprotection conditions.

Protecting GroupStructure on 3-Aminoazetidine (N1)Common Protection ReagentDeprotection ConditionsStability Profile
Boc (tert-Butoxycarbonyl)Di-tert-butyl dicarbonate (Boc)₂OStrong acids (TFA, HCl)[7][8]Stable to base and hydrogenolysis.
Cbz (Benzyloxycarbonyl)Benzyl chloroformate (Cbz-Cl)Catalytic hydrogenolysis (H₂, Pd/C)[9][10]Stable to acidic and basic conditions.[11]
Fmoc (9-Fluorenylmethyloxycarbonyl)9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)Secondary amines (e.g., Piperidine)[12][13]Stable to acid and hydrogenolysis.[12]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed methodologies for the protection and deprotection of the nitrogen atoms of 3-aminoazetidine. It is crucial to note that while these protocols are robust, optimization for specific substrates may be necessary.

Protocol 1: Boc Protection of 3-Aminoazetidine

The Boc group is a cornerstone of modern organic synthesis due to its ease of introduction and its selective removal under acidic conditions.[14][15] This makes it orthogonal to Cbz and Fmoc protecting groups.[6]

A. Protection of the Azetidine Ring Nitrogen (N1): Synthesis of 1-Boc-3-aminoazetidine

G 3-Aminoazetidine 3-Aminoazetidine 1-Boc-3-aminoazetidine 1-Boc-3-aminoazetidine 3-Aminoazetidine->1-Boc-3-aminoazetidine (Boc)₂O, Base DCM, rt

  • Materials:

    • 3-Aminoazetidine dihydrochloride

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of 3-aminoazetidine dihydrochloride (1.0 eq) in a mixture of DCM and water, add sodium bicarbonate (2.2 eq).

    • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-Boc-3-aminoazetidine.[16][17]

B. Deprotection of 1-Boc-3-aminoazetidine

G 1-Boc-3-aminoazetidine 1-Boc-3-aminoazetidine 3-Aminoazetidine 3-Aminoazetidine 1-Boc-3-aminoazetidine->3-Aminoazetidine TFA/DCM or HCl/Dioxane rt

  • Materials:

    • 1-Boc-3-aminoazetidine

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • OR 4M HCl in 1,4-dioxane

  • Procedure (TFA/DCM):

    • Dissolve 1-Boc-3-aminoazetidine (1.0 eq) in DCM.

    • Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC or LC-MS.

    • Concentrate the reaction mixture under reduced pressure.

    • The resulting TFA salt can be used directly or neutralized with a suitable base.[7][18]

  • Procedure (HCl/Dioxane):

    • Dissolve 1-Boc-3-aminoazetidine (1.0 eq) in 4M HCl in 1,4-dioxane.

    • Stir at room temperature for 1-2 hours.

    • Concentrate under reduced pressure to obtain the hydrochloride salt.[19]

Protocol 2: Cbz Protection of 3-Aminoazetidine

The Cbz group is renowned for its stability and is typically removed by catalytic hydrogenolysis, a mild and efficient method.[9][11] This deprotection condition is orthogonal to both acid-labile (Boc) and base-labile (Fmoc) groups.

A. Protection of the Azetidine Ring Nitrogen (N1): Synthesis of 1-Cbz-3-aminoazetidine

G 3-Aminoazetidine 3-Aminoazetidine 1-Cbz-3-aminoazetidine 1-Cbz-3-aminoazetidine 3-Aminoazetidine->1-Cbz-3-aminoazetidine Cbz-Cl, Base DCM, 0 °C to rt

  • Materials:

    • 3-Aminoazetidine dihydrochloride

    • Benzyl chloroformate (Cbz-Cl)

    • Sodium carbonate (Na₂CO₃) or Triethylamine (TEA)

    • Dichloromethane (DCM) or a biphasic system (e.g., DCM/water)

  • Procedure:

    • Suspend 3-aminoazetidine dihydrochloride (1.0 eq) and sodium carbonate (2.5 eq) in a mixture of DCM and water.

    • Cool the mixture to 0 °C and add benzyl chloroformate (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to provide 1-Cbz-3-aminoazetidine.

B. Deprotection of 1-Cbz-3-aminoazetidine

G 1-Cbz-3-aminoazetidine 1-Cbz-3-aminoazetidine 3-Aminoazetidine 3-Aminoazetidine 1-Cbz-3-aminoazetidine->3-Aminoazetidine H₂, Pd/C MeOH or EtOH, rt

  • Materials:

    • 1-Cbz-3-aminoazetidine

    • Palladium on carbon (10% Pd/C)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen gas (H₂) balloon or Parr apparatus

  • Procedure:

    • Dissolve 1-Cbz-3-aminoazetidine (1.0 eq) in methanol or ethanol.

    • Carefully add 10% Pd/C (5-10 mol%).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 2-16 hours.

    • Monitor the reaction by TLC or LC-MS until completion.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the deprotected 3-aminoazetidine.[9][20]

Protocol 3: Fmoc Protection of 3-Aminoazetidine

The Fmoc group is extensively used in solid-phase peptide synthesis due to its lability to basic conditions, which are orthogonal to the acidic conditions used for Boc removal and cleavage from the resin.[13][21]

A. Protection of the Azetidine Ring Nitrogen (N1): Synthesis of 1-Fmoc-3-aminoazetidine

G 3-Aminoazetidine 3-Aminoazetidine 1-Fmoc-3-aminoazetidine 1-Fmoc-3-aminoazetidine 3-Aminoazetidine->1-Fmoc-3-aminoazetidine Fmoc-Cl or Fmoc-OSu, Base Dioxane/H₂O, rt

  • Materials:

    • 3-Aminoazetidine dihydrochloride

    • 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

    • Sodium bicarbonate (NaHCO₃)

    • 1,4-Dioxane and Water

  • Procedure:

    • Dissolve 3-aminoazetidine dihydrochloride (1.0 eq) in a mixture of 1,4-dioxane and aqueous sodium bicarbonate solution.

    • Add a solution of Fmoc-Cl (1.1 eq) or Fmoc-OSu (1.1 eq) in 1,4-dioxane dropwise at room temperature.

    • Stir the mixture for 2-4 hours.

    • Pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to give 1-Fmoc-3-aminoazetidine.[12]

B. Deprotection of 1-Fmoc-3-aminoazetidine

G 1-Fmoc-3-aminoazetidine 1-Fmoc-3-aminoazetidine 3-Aminoazetidine 3-Aminoazetidine 1-Fmoc-3-aminoazetidine->3-Aminoazetidine 20% Piperidine in DMF rt

  • Materials:

    • 1-Fmoc-3-aminoazetidine

    • Piperidine

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve 1-Fmoc-3-aminoazetidine (1.0 eq) in a 20% solution of piperidine in DMF.

    • Stir at room temperature for 30 minutes to 2 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess piperidine. The crude product can be purified by chromatography.[18][22]

Orthogonal Protecting Group Strategies

In the synthesis of complex molecules containing 3-aminoazetidine, it is often necessary to selectively deprotect one nitrogen atom in the presence of a protecting group on the other.[23] This is achieved through an orthogonal protecting group strategy, where each protecting group can be removed by a specific set of reagents that do not affect the other.[5][24] For instance, a common strategy involves protecting the azetidine ring nitrogen (N1) with a Boc group and the exocyclic amino group (N3) with a Cbz group. The Cbz group can be selectively removed by hydrogenolysis to allow for further functionalization at the N3 position, while the Boc group remains intact. Subsequently, the Boc group can be removed under acidic conditions.

G Start N1-Boc, N3-Cbz-3-aminoazetidine Deprotect_Cbz H₂, Pd/C Start->Deprotect_Cbz N1_Boc_Free_N3 N1-Boc-3-aminoazetidine (Free N3 amine) Deprotect_Cbz->N1_Boc_Free_N3 Functionalize_N3 Functionalization at N3 N1_Boc_Free_N3->Functionalize_N3 N1_Boc_Functionalized_N3 N1-Boc, N3-Functionalized Functionalize_N3->N1_Boc_Functionalized_N3 Deprotect_Boc TFA or HCl N1_Boc_Functionalized_N3->Deprotect_Boc Final_Product Final Product (Free N1 amine) Deprotect_Boc->Final_Product

Conclusion

The strategic implementation of protecting groups is indispensable for the successful synthesis of complex molecules incorporating the 3-aminoazetidine scaffold. The choice between Boc, Cbz, and Fmoc protecting groups should be guided by the specific reaction conditions and the desired orthogonal deprotection sequence. The detailed protocols and comparative data provided in this guide serve as a valuable resource for chemists in academia and industry, enabling the efficient and selective manipulation of this important building block in the pursuit of novel therapeutics.

References

  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. Journal of Medicinal Chemistry. [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]

  • A Single-Step Synthesis of Azetidine-3-amines. Journal of Organic Chemistry. [Link]

  • A Single-Step Synthesis of Azetidine-3-Amines. ChemRxiv. [Link]

  • 3-Aminoazetidine, 3-CBZ protected. PubChem. [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Bentham Science. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

  • N-Terminal Deprotection; Boc removal. Aapptec Peptides. [Link]

  • Protecting Groups and Orthogonal Protection Strategies. University of Bristol. [Link]

  • Orthogonal and safety-catch protecting group strategies in solid-phase... ResearchGate. [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Nitrogen Protecting Groups: Recent Developments and New Applications. ResearchGate. [Link]

  • Deprotection: The Concept of Orthogonal Sets. P. J. Kocienski, Protecting Groups. [Link]

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]

  • A mild removal of Fmoc group using sodium azide. PubMed. [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]

  • Methods for Removing the Fmoc Group. Springer. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • Cbz Protection - Common Conditions. Denigma. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. Anaspec. [Link]

  • Amino Acid-Protecting Groups. SciSpace. [Link]

  • Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. ResearchGate. [Link]

  • An efficient and highly selective deprotection of N-Fmoc-alpha-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminium trichloride and N,N-dimethylaniline. PubMed. [Link]

  • Fluorenylmethyloxycarbonyl protecting group. Wikipedia. [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. [Link]

  • Screening of Fmoc deprotection on standard amino acids and esters. ResearchGate. [Link]

  • Protection of Amino Groups in Synthesis. Chemistry LibreTexts. [Link]

  • Protecting group. Wikipedia. [Link]

  • Amino Protecting Groups Stability. Organic Chemistry Portal. [Link]

Sources

Application Note: Handling and Synthetic Utilization of 3-(Ethylamino)azetidine-3-carboxamide Hydrochloride

[1]

Abstract & Compound Profile

3-(Ethylamino)azetidine-3-carboxamide hydrochloride is a specialized gem-disubstituted azetidine scaffold used in medicinal chemistry to introduce conformational constraint and lower lipophilicity (increasing Fsp³) in drug candidates. As a hydrochloride salt, it presents specific handling challenges related to hygroscopicity and solubility that differ significantly from its free-base counterparts.

This guide provides a comprehensive technical workflow for the storage, solubilization, free-basing, and synthetic application of this building block, ensuring high-fidelity experimental results.

Physicochemical Profile[1][2]
PropertyDescription
Chemical Structure A 4-membered azetidine ring with a quaternary center at C3, substituted with a carboxamide and an ethylamino group.[1][2][3]
Molecular Formula C₆H₁₃N₃O[1] · xHCl (Typically mono- or dihydrochloride)
Physical State White to off-white crystalline solid.[1]
Solubility High: Water, Methanol, DMSO. Low/Insoluble: DCM, Ethyl Acetate, Hexanes (in salt form).
Hygroscopicity High. The salt rapidly absorbs atmospheric moisture, leading to deliquescence and hydrolysis risks.
pKa (Predicted) ~8.5 (Exocyclic amine) / ~10.5 (Azetidine ring amine).

Health, Safety, and Environment (HSE)

WARNING: Azetidine derivatives possess ring strain energy (~26 kcal/mol), making them potentially reactive toward biological nucleophiles (DNA/proteins).

  • Hazard Classification: Irritant (Skin/Eye/Respiratory). Potential sensitizer.

  • PPE Requirements: Nitrile gloves (double-gloving recommended for solution handling), lab coat, and safety glasses. Handle powder exclusively in a fume hood or biological safety cabinet to prevent inhalation.

  • Emergency: In case of skin contact, wash with soap and water for 15 minutes. Do not use ethanol, as it may enhance skin absorption.

Storage and Stability Protocol

The hydrochloride salt is prone to hydrate formation and hydrolysis of the amide group if exposed to moisture over time.

Protocol A: Long-Term Storage[1]
  • Vessel: Store in amber glass vials with PTFE-lined caps. Parafilm sealing is insufficient; use electrical tape or shrink wrap for long-term seals.[1]

  • Environment: Store at -20°C .

  • Desiccation: Place the vial inside a secondary container (jar) containing active desiccant (e.g., Drierite or Silica Gel) to create a micro-environment of <10% humidity.

  • Thawing: Allow the vial to equilibrate to room temperature before opening to prevent condensation on the cold solid.

Preparation and Solubilization[5]

Protocol B: Stock Solution Preparation (DMSO)

Target Concentration: 100 mM

  • Weighing: Weigh the salt rapidly to minimize moisture uptake. If the solid appears sticky (deliquescent), assume water weight and correct molarity by quantitative NMR (qNMR) or titration.

  • Solvent: Use anhydrous DMSO (Grade ≥99.9%, water <50 ppm).

  • Dissolution: Add DMSO. Vortex for 30 seconds. Sonicate for 1-2 minutes if minor particulates remain.

    • Note: The solution may warm slightly due to the heat of solvation of the HCl salt.

  • Storage: Aliquot into single-use vials and store at -20°C. Stable for 3 months. Avoid freeze-thaw cycles which promote hydrolysis.[1]

Synthetic Applications: Free-Basing and Coupling[1]

The critical challenge with 3-(Ethylamino)azetidine-3-carboxamide is the presence of two nucleophilic nitrogen atoms:

  • Azetidine Ring Nitrogen (N1): Secondary, less sterically hindered.

  • Exocyclic Ethylamino Nitrogen (N_ex): Secondary, but attached to a quaternary carbon (neopentyl-like steric environment).

Regioselectivity Rule: Under non-forcing conditions, electrophiles will preferentially react with the Azetidine Ring Nitrogen (N1) due to lower steric hindrance.

Protocol C: In-Situ Free-Basing for Coupling Reactions

Use this protocol when coupling the azetidine salt directly in organic reactions (e.g., Amide coupling, SNAr).[1]

Reagents:

  • Azetidine HCl salt (1.0 equiv)

  • Base: Diisopropylethylamine (DIPEA) or DBU (3.0 - 4.0 equiv)[1]

  • Solvent: DMF or DMAc (DCM is poor for the salt but okay for the free base).

Step-by-Step:

  • Suspension: Suspend the Azetidine HCl salt in anhydrous DMF (0.1 M).

  • Deprotonation: Add DIPEA (3.0 equiv).

    • Observation: The suspension should clarify as the free base is liberated and dissolves. If it remains cloudy, mild sonication is permitted.

  • Reaction: Add the electrophile (e.g., Activated Ester, Acid Chloride) slowly at 0°C.

  • Monitoring: Monitor by LC-MS.

    • Checkpoint: Look for the mono-acylated product.[1] If bis-acylation (reaction at both nitrogens) is observed, lower the temperature to -20°C and reduce base equivalents.[1]

Protocol D: Isolation of the Free Base (If required)

Note: The free base is highly polar and difficult to extract from water.

  • Resin Exchange: Dissolve the salt in Methanol.

  • Capture: Pass through a pre-washed Strong Anion Exchange (SAX) cartridge (e.g., carbonate form) or stir with basic Amberlyst A-21 resin.

  • Elution: Collect the methanol eluate.

  • Concentration: Evaporate solvent under reduced pressure at <30°C.

    • Caution: Do not heat above 40°C; strained rings can degrade or polymerize in the free-base form.[1] Use immediately.

Visualization of Synthetic Logic

The following diagram illustrates the decision tree for handling the salt versus the free base and the expected regioselectivity.

Azetidine_WorkflowStartStart: 3-(Ethylamino)azetidine-3-carboxamide HClCheck_StateCheck Physical StateStart->Check_StateDryDry Crystalline SolidCheck_State->DryOKWetSticky/DeliquescentCheck_State->WetMoisture AbsorbedAction_DryProceed to Weighing(Minimize Air Exposure)Dry->Action_DryAction_WetQuantify by qNMR(Do not assume MW)Wet->Action_WetCoupling_GoalGoal: Selective CouplingAction_Dry->Coupling_GoalAction_Wet->Coupling_GoalReaction_CondReaction ConditionsCoupling_Goal->Reaction_CondRoute_ARoute A: In-Situ Neutralization(DIPEA/DMF)Reaction_Cond->Route_AStandardRoute_BRoute B: Free Base Isolation(Ion Exchange Resin)Reaction_Cond->Route_BBase-SensitiveSelectivityRegioselectivity Check(Sterics: N1 vs N-ex)Route_A->SelectivityRoute_B->SelectivityProduct_N1Major Product:N1-Functionalized (Ring N)Selectivity->Product_N1Fast (Kinetic)Product_NexMinor/Trace Product:N-ex Functionalized (Ethylamino)Selectivity->Product_NexSlow (Steric Hindrance)

Caption: Workflow for handling hygroscopicity and achieving regioselective coupling at the azetidine ring nitrogen.

Analytical Quality Control

Due to the lack of UV chromophores (unless derivatized), standard UV-HPLC is ineffective.

Protocol E: Analytical Verification
  • NMR (¹H, D₂O):

    • Look for the AB quartet of the azetidine ring protons (typically δ 4.0–4.5 ppm) due to the chiral center created if the N-substituents differ, or simple diastereotopicity from the gem-substitution.

    • Verify the Ethyl group : Triplet (~1.1 ppm) and Quartet (~2.6 ppm).

    • Verify Integrals : Ensure the ethyl group integrates 1:1 with the scaffold to rule out hydrolysis or fragmentation.

  • Mass Spectrometry:

    • Use ESI+ mode.

    • Expect [M+H]⁺ = 144.1 (Exact Mass: 143.09).

    • Note: In salt form, you may see clusters; dilute heavily in 50:50 MeCN:H₂O + 0.1% Formic Acid.

References

  • PubChem. 3-(Methylamino)azetidine-3-carboxamide (Analogous Structure Data).[1][3] National Library of Medicine. [Link]

  • Reiners, F., et al. Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis.[4] Organic Letters (2020).[4] [Link]

  • Han, Y., et al. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors.[5] Journal of Medicinal Chemistry (2012).[5] [Link]

Application Notes & Protocols for the Preparation of N-ethyl Azetidine Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of N-ethyl azetidine amino acid derivatives, a class of non-natural amino acids of significant interest in drug discovery. Azetidine-containing molecules are increasingly sought-after scaffolds due to their unique ability to impart favorable physicochemical properties such as metabolic stability, conformational rigidity, and improved solubility to bioactive molecules.[1][2] This guide details a robust and reproducible synthetic route centered on the N-alkylation of a protected azetidine-2-carboxylic acid core via reductive amination, a versatile and selective method for forming carbon-nitrogen bonds.[3][4] We provide step-by-step protocols, mechanistic insights, data interpretation guidelines, and troubleshooting advice tailored for researchers in medicinal chemistry, organic synthesis, and pharmaceutical development.

Introduction and Scientific Rationale

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as vital motifs in medicinal chemistry.[1] Their inherent ring strain, which lies between that of unstable aziridines and flexible pyrrolidines, provides a unique conformational constraint that can enhance binding affinity and receptor selectivity.[1][2] Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate the azetidine scaffold to improve their pharmacokinetic profiles.[1]

Specifically, N-substituted azetidine amino acids serve as valuable proline analogs and building blocks for peptides and peptidomimetics.[5][6][7] The N-ethyl group, in particular, can modulate lipophilicity and steric profile, offering a handle for fine-tuning a drug candidate's properties. The synthesis of these derivatives, however, requires a careful strategy to manage the reactive functional groups of the amino acid.

The cornerstone of the strategy presented herein is the selective N-alkylation of the azetidine ring nitrogen without interfering with the carboxylic acid moiety. This is achieved through a three-stage process:

  • Orthogonal Protection: The α-amino and carboxylic acid groups of the parent azetidine-2-carboxylic acid are masked with protecting groups that can be removed under different conditions.[8][9]

  • N-Ethylation via Reductive Amination: The secondary amine of the azetidine ring is reacted with acetaldehyde to form a transient iminium ion, which is then selectively reduced to the N-ethyl group.[3]

  • Deprotection: The protecting groups are removed to yield the final N-ethyl azetidine amino acid derivative.

This approach ensures high chemoselectivity and provides a reliable pathway to the target compounds in good yields.

Overall Synthetic Workflow

The multi-step synthesis is designed to be logical and robust, minimizing side reactions and simplifying purification. The general pathway is illustrated below.

G A Azetidine-2-carboxylic Acid (Starting Material) B Step 1: Protection (e.g., Boc Anhydride, Benzyl Bromide) A->B C Protected Azetidine Derivative (e.g., Boc-Aze-OBn) B->C D Step 2: N-Ethylation (Acetaldehyde, NaBH(OAc)₃) C->D E N-Ethyl Protected Derivative D->E F Step 3: Deprotection (e.g., TFA, Hydrogenolysis) E->F G N-Ethyl Azetidine Amino Acid (Final Product) F->G

Figure 1: General synthetic workflow for the preparation of N-ethyl azetidine amino acid derivatives.

Mechanistic Insight: Reductive Amination

Reductive amination is a highly effective method for N-alkylation.[4][10] The reaction proceeds in two main stages within a single pot. First, the secondary amine of the azetidine ring performs a nucleophilic attack on the carbonyl carbon of acetaldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form a tertiary iminium ion. In the second stage, a mild and selective reducing agent, Sodium triacetoxyborohydride (NaBH(OAc)₃), delivers a hydride to the electrophilic iminium carbon, yielding the final N-ethylated product.[3]

NaBH(OAc)₃ is the reagent of choice because it is less reactive than other borohydrides (like NaBH₄), allowing it to coexist with the aldehyde and selectively reduce the iminium ion as it forms, minimizing side reactions such as aldehyde reduction.[3][4]

G cluster_0 Iminium Ion Formation cluster_1 Reduction A Azetidine-NH + CH₃CHO B Hemiaminal Intermediate A->B Nucleophilic Attack C Iminium Ion B->C - H₂O D N-Ethyl Azetidine C->D + NaBH(OAc)₃ (Hydride Transfer)

Figure 2: Simplified mechanism of N-ethylation via reductive amination.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Preparation of Boc-L-azetidine-2-carboxylic acid

This protocol describes the protection of the azetidine nitrogen with a tert-butyloxycarbonyl (Boc) group, a common and crucial step to prevent its participation in subsequent reactions like peptide couplings.[11][12]

  • Materials:

    • L-Azetidine-2-carboxylic acid (1.0 eq)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

    • Sodium hydroxide (NaOH) (1.1 eq)

    • Dioxane

    • Water

    • Ethyl acetate

    • 1M Hydrochloric acid (HCl)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve L-Azetidine-2-carboxylic acid in a 1:1 mixture of dioxane and water.

    • Add NaOH and stir until the solid is fully dissolved.

    • Cool the solution to 0 °C in an ice bath.

    • Add Boc₂O portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor reaction completion using Thin Layer Chromatography (TLC).

    • Once complete, concentrate the mixture under reduced pressure to remove the dioxane.

    • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1M HCl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the product, typically as a white solid.

Protocol 2: N-Ethylation of Boc-Aze-OH via Reductive Amination

This is the key transformation step to introduce the ethyl group onto the azetidine nitrogen.

  • Materials:

    • Boc-L-azetidine-2-carboxylic acid (1.0 eq)

    • Acetaldehyde (1.5 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[4]

    • Acetic acid (catalytic, optional for slow reactions)

  • Procedure:

    • Suspend Boc-L-azetidine-2-carboxylic acid in DCE in a round-bottom flask equipped with a magnetic stir bar.

    • Add acetaldehyde to the suspension.

    • Stir the mixture for 20-30 minutes at room temperature.

    • Add NaBH(OAc)₃ portion-wise over 20 minutes. An exothermic reaction may be observed.

    • Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Separate the organic layer. Extract the aqueous layer with dichloromethane (DCM) (2x).

    • Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.[13][14]

Protocol 3: Boc Deprotection to Yield N-ethyl-L-azetidine-2-carboxylic acid

The final step involves the removal of the Boc protecting group under acidic conditions to yield the target amino acid derivative.

  • Materials:

    • N-Boc-N-ethyl-L-azetidine-2-carboxylic acid (1.0 eq)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the Boc-protected compound in DCM (approx. 0.1 M solution).

    • Add an equal volume of TFA to the solution.

    • Stir the mixture at room temperature for 1-2 hours. Monitor deprotection by TLC.

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove DCM and excess TFA.

    • The resulting residue can be triturated with cold diethyl ether to precipitate the product as a TFA salt, which can be collected by filtration.

Purification and Characterization Data

Proper purification and rigorous characterization are essential to validate the synthesis.

Purification Strategy
Stage Compound Typical Purification Method Rationale
Intermediate 1 Boc-Aze-OHAcid-base extractionExploits the acidic nature of the carboxylic acid for separation from neutral byproducts.
Intermediate 2 N-Boc-N-ethyl-Aze-OHFlash Column ChromatographySeparates the product from unreacted starting material and reagent byproducts based on polarity.[5]
Final Product N-ethyl-Aze-OHPrecipitation/Crystallization or Preparative HPLCProvides the final compound in high purity, often as a salt. HPLC is used for challenging separations.[15]
Characterization Parameters

The identity and purity of the synthesized compounds must be confirmed using modern analytical techniques.[16]

Technique Purpose Expected Observations for N-ethyl-L-azetidine-2-carboxylic acid
¹H NMR Structural elucidation and confirmation of proton environment.Appearance of a characteristic quartet and triplet corresponding to the N-CH₂-CH₃ group. Disappearance of the Boc-group signal (~1.4 ppm).
¹³C NMR Confirmation of the carbon skeleton.Appearance of signals for the N-C H₂-C H₃ carbons. Disappearance of the Boc carbonyl and quaternary carbon signals.
HRMS (ESI+) Accurate mass determination to confirm molecular formula.Calculated [M+H]⁺ mass should match the observed mass within a narrow tolerance (e.g., ± 5 ppm).[13]
FTIR Identification of key functional groups.Broad O-H stretch for the carboxylic acid, C-H stretches, and a C=O stretch.[16]

Conclusion

The protocols outlined in this guide provide a reliable and scalable method for the synthesis of N-ethyl azetidine amino acid derivatives. By employing a robust protection-alkylation-deprotection strategy centered on selective reductive amination, researchers can access these valuable building blocks for applications in peptide synthesis and medicinal chemistry.[17][18][19] The unique structural features of azetidines continue to make them a dynamic frontier in the development of next-generation therapeutics.[1]

References

  • Benchchem. (2025).
  • PubMed. (2026).
  • Couty, F., et al. (2016). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis.
  • MDPI. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • PMC. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
  • PMC. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PMC.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Organic Chemistry Portal.
  • IOP Publishing. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. IOP Publishing.
  • ResearchGate. (2023). (PDF) Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates.
  • Dalton Transactions (RSC Publishing). (n.d.).
  • AAPPTec. (n.d.).
  • RSC Publishing. (n.d.).
  • OUCI. (2021).
  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • Organic Chemistry Portal. (n.d.).
  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid.
  • Technology Networks. (2019). Synthetic Azetidines Could Help Simplify Drug Design.
  • ChemRxiv. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry.
  • Semantic Scholar. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with.
  • SciSpace. (n.d.). Amino Acid-Protecting Groups.
  • Life Chemicals. (2022). Substituted Azetidines in Drug Discovery | Building Blocks | Blog.
  • PubMed - NIH. (n.d.). Protecting Groups in Peptide Synthesis.
  • Wikipedia. (n.d.). Protecting group.
  • PMC. (2017). Direct N-alkylation of unprotected amino acids with alcohols.
  • MedChemExpress. (n.d.). L-Azetidine-2-carboxylic acid | Proline Analog.
  • Teledyne ISCO. (2022).

Sources

Application Note: Scalable Synthesis of Substituted Azetidine-3-Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The azetidine ring, a strained four-membered nitrogen heterocycle, has evolved from a niche curiosity to a "privileged scaffold" in modern drug discovery.[1][2] Its ability to lower lipophilicity (LogD) while maintaining structural rigidity makes it an ideal bioisostere for gem-dimethyl or cyclobutane groups. However, the synthesis of substituted azetidine-3-carboxamides on a multigram-to-kilogram scale presents unique challenges:

  • Ring Strain (~25 kcal/mol): The ring is susceptible to nucleophilic opening and thermal decomposition.

  • Amide Coupling Efficiency: Standard reagents (EDC/HOBt, HATU) often produce byproducts that are difficult to remove without chromatography—a bottleneck in scale-up.

  • Free Base Instability: Azetidine free bases are often volatile, hygroscopic, or prone to polymerization.

This guide details a process-optimized workflow for synthesizing these scaffolds, prioritizing T3P® (Propylphosphonic anhydride) technology for the coupling step and robust salt formation for isolation.

Strategic Route Analysis

Before initiating synthesis, the route must be selected based on scale and cost. While de novo synthesis from epichlorohydrin is possible, the commercial availability of N-protected azetidine-3-carboxylic acid has shifted the focus to efficient functionalization.

Decision Matrix: Coupling Strategy

The following logic flow dictates the optimal coupling method based on substrate class and scale.

CouplingStrategy Start Select Coupling Method ScaleCheck Scale > 100g? Start->ScaleCheck T3P_Check Is Amine Non-Nucleophilic (e.g., Aniline)? ScaleCheck->T3P_Check Yes HATU Method C: HATU/DIPEA (High Cost, Chromatography Needed) ScaleCheck->HATU No (<10g) T3P Method A: T3P Coupling (High Yield, Easy Workup) T3P_Check->T3P Yes (Weak Nucleophile) T3P_Check->T3P Standard Amine MixedAnh Method B: Mixed Anhydride (IBCF/NMM) T3P_Check->MixedAnh No (Strong Nucleophile) caption Figure 1: Strategic selection of amide coupling reagents for azetidine scale-up.

Protocol A: The T3P® Scale-Up Method (Recommended)

Why T3P? Propylphosphonic anhydride (T3P) is the superior choice for scaling azetidine amides. Unlike carbodiimides (DCC/EDC), T3P produces water-soluble byproducts, allowing the product to be isolated via simple phase separation, eliminating the need for silica gel chromatography.

Materials
  • Substrate: 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (1.0 equiv).

  • Amine: Target amine (1.1 equiv).

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv).

  • Base: Pyridine (3.0 equiv) or DIPEA (for aliphatic amines).

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF.

Step-by-Step Procedure
  • Charging: To a reactor equipped with an overhead stirrer and internal thermometer, charge 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (e.g., 100 g, 497 mmol) and EtOAc (1.0 L, 10 vol).

  • Amine Addition: Add the Target Amine (547 mmol) and Pyridine (121 mL, 1.49 mol). Stir until homogenous.

    • Critical Note: If the amine is an HCl salt, increase Pyridine to 4.0 equiv to ensure free-basing.

  • T3P Addition (Exotherm Control): Cool the mixture to 0–5 °C. Add T3P solution dropwise over 60 minutes, maintaining internal temperature < 10 °C.

    • Mechanism:[3][4][5] T3P activates the carboxylic acid to a mixed anhydride species. High temperatures during addition can cause background decomposition of the strained azetidine ring.

  • Reaction: Allow the mixture to warm to 20–25 °C and stir for 2–4 hours. Monitor by HPLC (Target conversion > 98%).

  • Workup (The "Wash" Method):

    • Add Water (500 mL) and stir for 15 mins. Separate phases.

    • Wash Organic Layer with 10% Citric Acid (2 x 300 mL) to remove excess pyridine and unreacted amine.

    • Wash Organic Layer with 10% NaHCO₃ (300 mL) to remove unreacted acid and phosphorus byproducts.

    • Wash with Brine (300 mL).

  • Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate.

    • Result: Typically yields a white solid or viscous oil of high purity (>95%) suitable for the next step without chromatography.

Protocol B: Deprotection & Salt Formation

The N-Boc-azetidine-3-carboxamide intermediate is stable, but the free base generated after deprotection is often unstable. Immediate conversion to a salt is required for shelf stability.

Procedure (HCl Salt Formation)
  • Dissolution: Dissolve the N-Boc intermediate (from Protocol A) in 1,4-Dioxane (5 vol) or IPA (5 vol).

  • Acidolysis: Add 4M HCl in Dioxane (3.0 equiv) dropwise at 10–15 °C.

    • Caution: Gas evolution (isobutylene) and mild exotherm.

  • Precipitation: Stir at room temperature for 3–6 hours. The product usually precipitates as a white solid.

  • Filtration: Filter the solid under N₂ atmosphere (azetidine salts can be hygroscopic).

  • Washing: Wash the cake with MTBE (2 vol) to remove residual acid.

  • Drying: Vacuum dry at 40 °C.

Process Safety & Engineering Controls

Scaling up azetidine chemistry introduces specific hazards that must be mitigated.

Thermal Hazards

Azetidines possess significant ring strain energy (~105 kJ/mol). While the ring is kinetically stable under neutral conditions, strong acids or high heat can trigger ring-opening polymerization, which is highly exothermic.

DSC Data (Representative):

Compound Onset Temp (°C) Energy (J/g) Hazard Rating
N-Boc-azetidine-3-COOH > 180 ~200 Low
Azetidine Free Base > 80 > 800 High

| Azetidine HCl Salt | > 160 | ~300 | Moderate |

Engineering Controls:

  • Temperature Limits: Never heat azetidine free bases above 50 °C during concentration.

  • Quenching: Always have a neutralization plan. Ring opening is acid-catalyzed; rapid neutralization with NaHCO₃ can stop a runaway decomposition.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield (Coupling) Steric hindrance of amine or hydrolysis of T3P.Ensure anhydrous solvents. Increase T3P to 2.0 equiv. Switch to DMF if solubility is poor.
Ring Opening Impurity Reaction temperature too high or acidic workup too harsh.Keep T < 25 °C. Use Citric Acid (mild) instead of HCl for workup washes.
Product is "Gummy" Residual solvent or rotamers.Azetidine amides often show rotamers in NMR. Run NMR at 50 °C to coalesce. Triturate gum with Heptane/MTBE.

References

  • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016.

  • Soda, T., et al. "Azetidines in Drug Discovery." Chemical Reviews, 2018.

  • Patterson, A. W., et al. "Scale-Up of Propylphosphonic Anhydride (T3P) Couplings." Organic Process Research & Development, 2007.

  • PharmaBlock Sciences. "Azetidine Building Blocks: Stability and Handling." PharmaBlock White Paper, 2023.

  • Mykhailiuk, P. K. "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 2019.

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in 3,3-disubstituted azetidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced azetidine synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals encountering challenges with the synthesis of 3,3-disubstituted azetidines, particularly those related to steric hindrance. The unique structural and physicochemical properties of the azetidine ring make it an increasingly valuable scaffold in drug discovery.[1][2] However, its inherent ring strain and the steric challenge of creating a quaternary center at the C3 position present significant synthetic hurdles.[3][4]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols for state-of-the-art synthetic methods designed to overcome these challenges.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter in the laboratory. The solutions provided are based on established chemical principles and cutting-edge synthetic strategies.

Q1: My classical intramolecular cyclization to form a 3,3-disubstituted azetidine is failing or giving very low yields. What's going wrong?

This is a classic and frequent challenge. Intramolecular SN2 cyclization of a γ-amino halide or sulfonate is often the first approach attempted, but it is highly susceptible to failure when targeting sterically congested C3 centers.

Causality Analysis:

The formation of a four-membered ring is kinetically and thermodynamically challenging due to significant ring strain (approx. 25.4 kcal/mol).[5] For a 3,3-disubstituted target, the steric bulk at the electrophilic carbon severely disfavors the required backside attack for an SN2 reaction. This slow, sterically hindered cyclization allows competing side reactions to dominate.

Troubleshooting Workflow:

start Low/No Yield in Intramolecular Cyclization check_lg Evaluate Leaving Group (LG) start->check_lg sub_poor LG is Poor (e.g., -OH, -Cl) check_lg->sub_poor Poor sub_good LG is Excellent (e.g., -OTf, -OMs) check_lg->sub_good Good check_cond Assess Reaction Conditions cond_conc Concentration too high? check_cond->cond_conc cond_temp Temperature incorrect? check_cond->cond_temp check_alt Consider Alternative Strategy alt_strain Still failing? Steric hindrance is likely the limiting factor. check_alt->alt_strain action_lg Action: Convert to -OMs, -OTs, or -OTf to accelerate SN2 rate. sub_poor->action_lg sub_good->check_cond action_lg->check_cond action_conc Action: Use high dilution (0.01-0.05 M) to favor intramolecular reaction. cond_conc->action_conc action_temp Action: Lower temperature to reduce elimination. Use non-nucleophilic base. cond_temp->action_temp action_conc->check_alt action_temp->check_alt action_alt Solution: Adopt a modern 'Strain-Release' or Photocatalytic Strategy. alt_strain->action_alt

Caption: Troubleshooting workflow for low-yield intramolecular cyclizations.

Detailed Solutions:

  • Optimize the Leaving Group: A sluggish reaction provides a larger kinetic window for side reactions. The choice of leaving group is critical.[4]

    • Poor Choices: Hydroxyls (-OH) and chlorides (-Cl) are often poor leaving groups for this transformation.

    • Better Choices: Convert hydroxyls to mesylates (-OMs) or tosylates (-OTs).

    • Best Choice: For highly hindered systems, a triflate (-OTf) is one of the best leaving groups and will maximally accelerate the SN2 reaction, potentially outcompeting side pathways.

  • Control Reaction Conditions:

    • High Dilution: To minimize intermolecular polymerization, run the reaction under high dilution conditions (typically 0.01 M to 0.05 M).

    • Base Selection: Use a non-nucleophilic, sterically hindered base (e.g., proton sponge, DBU) to prevent interference and minimize E2 elimination.

    • Temperature: Lower temperatures often increase selectivity by favoring the desired cyclization over elimination, which typically has a higher activation energy.[6]

Q2: I need to synthesize a 3-aryl-3-alkyl azetidine, but Friedel-Crafts type reactions on my azetidine precursor are failing. How can I install these two different groups?

Directly functionalizing an existing azetidine ring at the C3 position to create a quaternary center is challenging. Carbocation-based methods like Friedel-Crafts are often incompatible with the nitrogen heterocycle and can lead to ring-opening.[3]

Causality Analysis:

Generating a stable carbocation at the C3 position of the azetidine ring is difficult, and the required Lewis acidic conditions can promote undesired ring-opening or rearrangement reactions.[3][7] A more robust strategy is to construct the ring with the desired substituents already in place or to use a precursor that is pre-disposed to such functionalization.

Recommended Modern Strategies:

  • Strain-Release Synthesis using 1-Azabicyclo[1.1.0]butanes (ABBs): This is arguably the most powerful and versatile strategy. ABBs are highly strained molecules that readily undergo ring-opening reactions with a wide range of radical and nucleophilic partners, directly installing substituents at the C3 position.[8][9][10][11]

    • Mechanism: A radical initiator or a photocatalyst can generate a radical species that adds to the ABB. This triggers a "strain-release" ring-opening to form a stable azetidinyl radical, which can then be trapped by another species.[12] This method effectively builds the congested center during the reaction, bypassing the need for direct substitution on the azetidine ring.

  • Modular Synthesis via Azetidinylation Reagents: A recently developed method uses pre-formed azetidinyl trichloroacetimidates (ATAs) as electrophilic "azetidinylating" agents.[1][13]

    • Mechanism: Catalyzed by Sc(OTf)₃, these reagents react with a wide variety of nucleophiles (arenes, indoles, silyl enol ethers) to form 3,3-disubstituted azetidines under mild conditions.[1] This offers a modular approach where one substituent is pre-installed on the ATA and the second is introduced from the nucleophile.

  • Photoredox/Nickel Dual Catalysis: This strategy allows for the functionalization of tertiary radicals generated from precursors like 3-bromo-3-aryl azetidines or azetidines with a C3-carboxylic acid.[1][3]

    • Mechanism: A photocatalyst generates a tertiary azetidinyl radical, which then enters a nickel catalytic cycle to couple with an aryl or alkyl partner.

cluster_0 Classical Approach: Intramolecular Cyclization cluster_1 Modern Approach: Strain-Release Synthesis precursor Acyclic Precursor (γ-amino halide) barrier High Energy Barrier (Steric Hindrance + Ring Strain) precursor->barrier product_classical 3,3-Disubstituted Azetidine (Low Yield) barrier->product_classical abb 1-Azabicyclo[1.1.0]butane (High Strain Energy) reaction Radical/Nucleophilic Addition & Ring Opening abb->reaction product_modern 3,3-Disubstituted Azetidine (High Yield & Scope) reaction->product_modern

Caption: Comparison of classical vs. modern strain-release synthetic strategies.

Frequently Asked Questions (FAQs)

What are the most promising strategies for overcoming steric hindrance in 3,3-disubstituted azetidine synthesis?

The most successful and versatile modern strategies cleverly use energy-rich precursors or novel catalytic cycles to bypass the high activation energy of traditional SN2 cyclizations.

StrategyCore PrincipleAdvantagesDisadvantagesKey References
Strain-Release Synthesis Ring-opening of highly strained 1-azabicyclo[1.1.0]butanes (ABBs).Excellent for creating congested C3 centers, broad substrate scope, high yields, modular.ABB precursors can require multi-step synthesis.[8][9][11][12]
Photocatalysis / Aza Paternò-Büchi Using visible light to generate reactive intermediates (radicals, excited states) for [2+2] cycloadditions or radical additions.Very mild conditions, high functional group tolerance, unique reactivity modes.Can require screening of photocatalysts and conditions; regioselectivity can be an issue.[14][15][16][17][18]
Modular Reagent-Based Synthesis Using activated azetidine precursors (e.g., ATAs) that react with various nucleophiles.Highly modular, allowing for rapid library synthesis; mild Lewis acid catalysis.Requires synthesis of the specific azetidinylation reagent.[1][13]
Transition-Metal Catalysis Using metals (Pd, Ni, Cu, Au) to enable C-H activation, cross-coupling, or novel cyclizations.Access to unique disconnection pathways, can be highly stereoselective.Catalyst sensitivity, potential for metal contamination in the final product.[5][19][20]
Flow Chemistry Performing reactions in a continuous flow reactor.Enhanced safety, better control over reaction parameters (temp, time), easy scalability, safe handling of unstable intermediates.Requires specialized equipment setup.[21][22][23][24]
How can computational chemistry aid in synthesizing these challenging molecules?

Computational modeling, particularly Density Functional Theory (DFT), is becoming an invaluable predictive tool.[8] Recently, researchers have used computational models to predict the success of visible light-mediated aza Paternò-Büchi reactions by matching the frontier molecular orbital energies of the alkene and oxime reaction partners.[17][25] This allows for in silico screening of substrates, saving significant experimental time and resources by identifying promising candidates before they are even attempted in the lab.[25]

What are the key safety considerations when working with strained azetidine precursors like ABBs?

While azetidines themselves are more stable than aziridines, their high-energy precursors demand caution.[5] 1-Azabicyclo[1.1.0]butanes (ABBs) are high-energy molecules. While they are valuable synthetic intermediates, they should be handled with care, stored at low temperatures, and used in well-ventilated fume hoods. When scaling up reactions, especially those involving potentially energetic intermediates, it is crucial to perform safety assessments (e.g., DSC analysis) and consider using flow chemistry to minimize the volume of reactive material present at any given time.[23]

Detailed Experimental Protocols

The following protocols are representative examples of modern methods to synthesize sterically hindered azetidines.

Protocol 1: Radical Strain-Release Photocatalysis for Azetidine Synthesis

This protocol, adapted from methodology described by Dell'Amico and coworkers, demonstrates the synthesis of a densely functionalized azetidine from an azabicyclo[1.1.0]butane (ABB).[8][10][12]

Reaction: N-(1-((1-benzylazetidin-3-yl)methyl)-4-methylphenyl)methanesulfonamide

  • Reactor Setup: To a 10 mL oven-dried vial equipped with a magnetic stir bar, add the sulfonylimine precursor (0.05 mmol, 1.0 equiv), the organic photosensitizer (e.g., a novel carbazole-based sensitizer, 0.25 mol%), and trifluorotoluene (PhCF₃, to make a 0.1 M solution).

  • Degassing: Seal the vial with a septum and degas the solution by bubbling argon through it for 15 minutes.

  • Addition of ABB: Add the 1-azabicyclo[1.1.0]butane (ABB) derivative (0.1 mmol, 2.0 equiv) via syringe.

  • Photocatalysis: Place the vial approximately 5 cm from a 50W Kessil lamp (or similar blue LED source) and begin vigorous stirring. Maintain the reaction temperature at 40 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the desired 3,3-disubstituted azetidine product. Reported yields for analogous systems are often in the 70-80% range.[8]

Protocol 2: Modular Synthesis via Sc(OTf)₃-Catalyzed Reaction of an Azetidinyl Trichloroacetimidate (ATA)

This protocol is based on the modular strategy developed for accessing 3,3-disubstituted azetidines.[1]

Reaction: tert-butyl 3-(4-methoxyphenyl)-3-(p-tolyl)azetidine-1-carboxylate

  • Reactor Setup: To an oven-dried vial under an argon atmosphere, add Scandium(III) triflate (Sc(OTf)₃, 9.8 mg, 10 mol%), activated 4Å molecular sieves (100 mg), and the nucleophile (e.g., anisole, 0.30 mmol, 1.5 equiv).

  • Solvent and Reagent Addition: Add dry dichloromethane (CH₂Cl₂, 1.5 mL). Add the azetidinyl trichloroacetimidate (ATA) precursor (1a, 0.20 mmol, 1.0 equiv).

  • Reaction: Stir the mixture at 35 °C.

  • Monitoring: Monitor the consumption of the ATA starting material by TLC (typically complete in ~12 hours).

  • Workup: Once the reaction is complete, filter off the molecular sieves and remove the solvent under reduced pressure.

  • Purification: Purify the resulting residue by flash column chromatography on silica gel (e.g., using a petroleum ether/ethyl acetate gradient) to yield the desired 3,3-diaryl azetidine.

Protocol 3: Intermolecular Aza Paternò-Büchi Reaction

This generalized protocol illustrates the [2+2] photocycloaddition between an imine equivalent and an alkene to form the azetidine ring.[14][16][17]

Reaction: Formation of a substituted azetidine from an oxime and an alkene.

  • Reactor Setup: In a quartz reaction tube, dissolve the alkene (1.0 equiv), the oxime precursor (1.2 equiv), and a suitable triplet sensitizer (e.g., xanthone, 10 mol%) in an appropriate solvent (e.g., acetonitrile).

  • Degassing: Thoroughly degas the solution with argon or nitrogen for 20-30 minutes.

  • Irradiation: Place the reaction vessel in a photochemical reactor equipped with a UV lamp (e.g., a medium-pressure mercury lamp with a Pyrex filter to cut out short wavelengths). Ensure the reaction is cooled (e.g., with a cooling fan or water jacket) to prevent thermal side reactions.

  • Monitoring: Monitor the reaction progress by GC-MS or TLC. Over-irradiation can lead to product decomposition.

  • Workup: Once the starting material is consumed, remove the solvent in vacuo.

  • Purification: Purify the crude product via column chromatography. Diastereoselectivity can be an issue, and isomers may require careful separation.

References

  • Radical strain-release photocatalysis for the synthesis of azetidines. (ChemRxiv)
  • Four-Component Strain-Release-Driven Synthesis of Functionalized Azetidines. (PubMed)
  • Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. (Journal of the American Chemical Society)
  • Synthesis of azetidines by aza P
  • Radical strain-release photocatalysis for the synthesis of azetidines. (IRIS - Unife)
  • Synthesis of Azetidines via Strain Release. (Thieme)
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents.
  • Intramolecular, Visible-Light-Mediated Aza Paternò–Büchi Reactions of Unactivated Alkenes.
  • Synthesis of azetidines by aza P
  • First successful example of an aza Paternò–Büchi reaction.
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents.
  • Visible light-mediated aza Paternò-Büchi reaction of acyclic oximes and alkenes to azetidines. (PubMed)
  • Technical Support Center: Azetidine Synthesis Protocols. (Benchchem)
  • Continuous‐Flow Synthesis and Derivatization of Aziridines through Palladium‐Catalyzed C(sp3)
  • Radical strain-release photocatalysis for the synthesis of azetidines.
  • Radical strain-release photocatalysis for the synthesis of azetidines.
  • Technical Support Center: Diastereoselective Synthesis of 3-Substituted Azetidines. (Benchchem)
  • Radical strain-release photocatalysis for the synthesis of azetidines. (ChemRxiv - 2)
  • Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials.
  • Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cycliz
  • Recent advances in synthetic facets of immensely reactive azetidines. (RSC Publishing)
  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. (PubMed)
  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor.
  • Continuous flow synthesis of azetidine boronic esters via a telescoped...
  • Application Notes and Protocols for the Flow Chemistry Synthesis of 3-(Bromomethyl)
  • Azetidine synthesis. (Organic Chemistry Portal)
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (PMC - NIH)
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. (PMC - NIH)
  • Scientists use computational modeling to guide a difficult chemical synthesis. (MIT Department of Chemistry)
  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxid
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents.
  • Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. (PMC - NIH)
  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. (Journal of the American Chemical Society)
  • Synthesis of 3,3′-disubstituted chiral 2-azetidinones.
  • Synthesis of polysubstituted azetidines via cascade trifluoromethylation/cyclization of N-allyl ynamides. (RSC Publishing)
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (RSC Publishing)
  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allyl
  • Synthesis of azetidines by metal-catalyzed cycloaddition of imines to alkenes.

Sources

Improving yield of 3-(Ethylamino)azetidine-3-carboxamide hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is structured as a specialized "Knowledge Base" article from a high-end CDMO (Contract Development and Manufacturing Organization). It addresses the specific chemical and physical challenges of hydrolyzing 3-(Ethylamino)azetidine-3-carboxamide.

Article ID: AZ-HYD-003 | Topic: Yield Optimization for 3-(Ethylamino)azetidine-3-carboxamide Hydrolysis Status: Active | Last Updated: February 13, 2026

Executive Summary & Problem Definition

The Challenge: Users frequently report low yields (<40%) and difficult isolation when converting 3-(ethylamino)azetidine-3-carboxamide (1) to 3-(ethylamino)azetidine-3-carboxylic acid (2) .

Root Cause Analysis: The reaction faces a "perfect storm" of three competing factors:

  • Ring Strain: The azetidine ring (approx. 26 kcal/mol strain energy) is prone to acid-catalyzed ring-opening, leading to linear byproducts.

  • Zwitterionic Solubility: The product is a highly polar amino acid. Standard extraction (DCM/EtOAc) fails because the product remains in the aqueous phase, hidden among inorganic salts.

  • Steric Hindrance: The gem-disubstituted C3 position creates steric bulk, slowing down the hydrolysis of the amide, often tempting chemists to use harsher conditions that destroy the ring.

Decision Matrix: Selecting the Hydrolysis Method

Do not default to 6N HCl reflux. Use the following logic flow to select the optimal protocol for your specific constraints.

HydrolysisLogic Start Start: Select Method Scale Is Scale > 10g? Start->Scale Purity Is Crude Purity > 90%? Scale->Purity No MethodA Method A: Alkaline Hydrolysis (LiOH/MeOH) *Best for Ring Stability* Scale->MethodA Yes (Cost driven) Purity->MethodA Yes MethodB Method B: 2-Step Protection (Boc-Protection -> Hydrolysis) *Best for Purity* Purity->MethodB No (Dirty starting material) MethodC Method C: Controlled Acid (4N HCl, 60°C) *Only if Base Fails* MethodA->MethodC If conversion < 50%

Figure 1: Decision tree for selecting hydrolysis conditions based on scale and starting material purity.

Protocol A: Alkaline Hydrolysis (Recommended)

Why this works: Base hydrolysis is faster than acid hydrolysis for sterically hindered amides and avoids the protonation of the ring nitrogen, which triggers ring-opening decomposition pathways common in azetidines [1].

Reagents & Stoichiometry
ReagentEquivalentsRole
Starting Amide1.0Substrate
LiOH·H₂O3.0 - 4.0Hydroxide source (Li+ is less "salty" than Na+)
MeOH : H₂O3:1 ratioSolvent (Solubilizes organic amide and inorganic base)
Step-by-Step Workflow
  • Dissolution: Dissolve the amide in MeOH (10 vol). Add water (3.3 vol) containing the LiOH.

  • Reaction: Heat to 50–60°C . Critical: Do not reflux (>65°C) initially. Monitor by HPLC/LC-MS every 2 hours.

    • Checkpoint: If conversion stalls at 50%, add 1.0 eq more LiOH and raise T to 70°C.

  • Quench: Once SM < 5%, cool to RT.

  • Neutralization: Carefully adjust pH to ~7.0 using 1N HCl. Do not acidify to pH 1 (this will trap the product as a salt and risk ring opening).

  • Solvent Swap: Concentrate in vacuo to remove MeOH. You are left with an aqueous solution of Product + LiCl.

Protocol B: Isolation of the Zwitterion (The "Desalting" Step)

The Issue: You cannot extract the product with organic solvents. It is an amino acid.[1][2] The Solution: Ion Exchange Chromatography (Dowex 50W).

The "Catch-and-Release" Mechanism

The product exists in three states depending on pH. We exploit this to separate it from LiCl/NaCl.

IonExchange Load Load at pH 2 (Cationic Form) Binds to Resin Wash Wash with H2O (Removes LiCl/Salts) Load->Wash Salts pass through Elute Elute with NH4OH (Zwitterionic/Anionic) Releases Product Wash->Elute Switch Buffer

Figure 2: Ion exchange purification logic. The product binds to the acidic resin, allowing salts to wash away, and is released by base.

Detailed Isolation Procedure
  • Resin Prep: Use Dowex 50W X8 (H+ form). Wash resin with water until eluent is neutral.

  • Loading: Acidify your aqueous crude mixture (from Protocol A) to pH 2-3 with HCl. Load onto the column.

    • Chemistry: At pH 2, the amine is protonated (

      
      ) and the carboxylic acid is protonated (
      
      
      
      ). The molecule has a net positive charge and binds to the sulfonate groups on the resin.
  • Washing: Flush the column with 5–10 column volumes (CV) of distilled water.

    • Verification: Test the eluent with AgNO₃ solution. If it turns cloudy (AgCl precipitate), chloride salts are still coming off. Wash until clear.

  • Elution: Switch eluent to 1M NH₄OH (Ammonium Hydroxide) .

    • Chemistry: As pH rises, the amine stays protonated but the acid deprotonates (

      
      ), eventually the amine deprotonates. The molecule loses its net positive charge and detaches from the resin.
      
  • Finishing: Collect ninhydrin-positive fractions. Lyophilize (freeze-dry) to obtain the pure zwitterion as a white powder.

Troubleshooting Guide (FAQ)

Q1: I see a new impurity at [M+18] or linear signals in NMR. What is it?

Diagnosis: Ring Opening.[3][4][5][6][7] Mechanism: Acid-catalyzed nucleophilic attack by water on the C2/C4 position of the azetidine. Fix:

  • Switch from HCl to LiOH (Protocol A).

  • If you must use acid, lower the temperature and concentration.

  • Advanced: Use Trimethylsilyl iodide (TMSI) under anhydrous conditions if aqueous hydrolysis destroys your ring [2].

Q2: My yield is >100% and the product is a sticky solid.

Diagnosis: Salt Contamination.[8] You have isolated the product plus LiCl or NaCl. Fix:

  • Perform the Dowex 50W isolation (Protocol B).

  • Alternatively, if the product is sparingly soluble in EtOH, triturate the crude solid with hot Ethanol. The amino acid might remain solid while LiCl dissolves (solubility of LiCl in EtOH is high).

Q3: Can I use Nitrous Acid ( ) to convert the amide to acid?

Diagnosis: DANGER. Reasoning: You have a secondary amine (ethylamino group). Reacting this with nitrous acid will form an N-Nitroso compound , which is carcinogenic and difficult to reverse. Verdict: Strictly avoid oxidative/diazotization methods unless the amine is protected (e.g., N-Boc).

Q4: The reaction is too slow (50% conversion after 24h).

Diagnosis: Steric hindrance at the quaternary C3 carbon. Fix:

  • Add Peroxide: Use

    
    . The hydroperoxide anion (
    
    
    
    ) is a much stronger nucleophile than hydroxide (
    
    
    ) (Alpha-effect) and attacks the amide carbonyl faster [3].
    • Caution: Ensure your amine is not susceptible to N-oxidation.

References

  • Vertex Pharmaceuticals. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[3][5] ACS Medicinal Chemistry Letters.[3] Link[3]

  • Olah, G. A., et al. (1979). Cleavage of Esters and Amides with Iodotrimethylsilane. Journal of Organic Chemistry.[6][9] Link

  • McIsaac, J. E., et al. (1971). The Alpha Effect in Nucleophilic Substitution. Journal of Organic Chemistry.[6][9] Link

  • Dow Chemical. (2023). Separation of Amino Acids using Dowex Resins. Tech Manual. Link

Sources

Technical Support Center: Purification of Polar Azetidine Intermediates by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Navigating the Challenges of Polar Azetidine Analysis

Welcome to the Technical Support Center dedicated to the High-Performance Liquid Chromatography (HPLC) purification of polar azetidine intermediates. Azetidines, as strained four-membered nitrogen heterocycles, are valuable building blocks in medicinal chemistry.[1] However, their inherent polarity and basicity often present significant challenges during purification, leading to issues like poor retention, peak tailing, and low recovery.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. It combines troubleshooting workflows with frequently asked questions to empower you, the researcher, with the knowledge to develop robust and efficient purification methods.

Troubleshooting Guide: From Problem to Resolution

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Poor or No Retention on a Standard C18 Column

Q: My polar azetidine intermediate is eluting in the void volume on my C18 column. How can I increase its retention?

A: This is the most common challenge with highly polar compounds on traditional reversed-phase (RP) columns.[2][3] The nonpolar C18 stationary phase has minimal interaction with your polar analyte. Here’s a systematic approach to resolving this:

  • Confirm 100% Aqueous Compatibility: Standard C18 columns can suffer from "hydrophobic collapse" or "dewetting" in highly aqueous mobile phases, leading to a loss of retention.[3][4] Ensure you are using an aqueous-compatible C18 column (often designated as AQ) or a column with polar end-capping or embedded polar groups.[4][5][6][7]

  • Consider an Alternative Chromatography Mode: If a polar-modified C18 column is insufficient, you should explore other separation techniques:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the retention of very polar analytes.[8][9][10][11] It utilizes a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[9][10] The analytes partition into a water-enriched layer on the surface of the stationary phase, leading to retention.[11][12]

    • Mixed-Mode Chromatography (MMC): These columns possess both reversed-phase and ion-exchange functionalities.[8][13][14][15] For a basic azetidine, a mixed-mode column with cation-exchange properties can provide strong retention without the need for ion-pairing reagents, making it compatible with mass spectrometry (MS).[13][14]

  • Introduce Ion-Pairing Reagents (with caution): For reversed-phase systems, adding an ion-pairing reagent to the mobile phase can significantly increase the retention of your charged azetidine.

    • Mechanism: An anionic ion-pairing reagent (e.g., an alkyl sulfonate like sodium 1-heptanesulfonate, or a perfluorinated carboxylic acid like heptafluorobutyric acid [HFBA]) forms a neutral complex with the protonated basic azetidine.[16][17] This complex has greater hydrophobicity and will be better retained by the C18 stationary phase.

    • Caveats: Ion-pairing reagents can be difficult to remove from the column, leading to long equilibration times and potential ion suppression if using MS detection.[4][8] Non-volatile salts like sodium alkanesulfonates are not MS-friendly.[16] If MS compatibility is required, volatile reagents like trifluoroacetic acid (TFA) or HFBA are preferred.[18]

Issue 2: Asymmetric Peak Shape (Tailing)

Q: My azetidine peak is exhibiting significant tailing. What is the cause and how can I achieve a more symmetrical peak?

A: Peak tailing for basic compounds like azetidines is typically caused by secondary interactions with the stationary phase.[19][20] Here’s how to troubleshoot:

  • Mobile Phase pH Adjustment: The pKa of the azetidine ring is approximately 11.3.[21][22][23] At neutral pH, the nitrogen is protonated. Residual silanol groups on the surface of silica-based columns are deprotonated and negatively charged above pH 4, leading to strong ionic interactions with the protonated amine, which causes tailing.

    • Solution: Lower the mobile phase pH to around 2-3 using an additive like formic acid or trifluoroacetic acid (TFA).[19] At this low pH, the silanol groups are protonated and their negative charge is suppressed, minimizing the unwanted secondary interactions and improving peak shape.[19][24]

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" to block most of the residual silanol groups. Using an older or lower-quality column can exacerbate tailing. Columns with polar-embedded groups or those specifically designed for basic compounds often provide superior peak shape.[6]

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing or fronting.[19][25]

    • Solution: Reduce the injection volume or dilute the sample and reinject. If the peak shape improves, you were likely overloading the column.

Sources

Preventing ring opening of azetidine during acidic deprotection

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Preventing Ring Opening During Acidic Deprotection

Welcome to the Technical Support Center for Azetidine Chemistry. This guide, curated by our team of Senior Application Scientists, is designed to provide researchers, scientists, and drug development professionals with in-depth technical guidance and troubleshooting strategies for a common challenge in synthetic chemistry: preventing the ring opening of azetidines during acidic deprotection steps.

The inherent ring strain of the four-membered azetidine ring, while synthetically useful, also renders it susceptible to cleavage under acidic conditions. This guide provides a comprehensive overview of the underlying mechanisms, practical solutions, and detailed experimental protocols to help you navigate this challenge and achieve your desired synthetic outcomes with high fidelity.

Understanding the Challenge: The Mechanism of Azetidine Ring Opening

The stability of the azetidine ring is intrinsically linked to the basicity of its nitrogen atom. Under acidic conditions, the reaction pathway can diverge into two competing processes: the desired deprotection of the N-protecting group and the undesired nucleophilic attack leading to ring cleavage.

The key steps involved in the acid-mediated ring opening are:

  • Protonation of the Azetidine Nitrogen: The lone pair of electrons on the azetidine nitrogen is protonated by the acid, forming an azetidinium ion.

  • Increased Ring Strain: This protonation increases the strain on the four-membered ring, making the adjacent carbon atoms more electrophilic.

  • Nucleophilic Attack: A nucleophile present in the reaction mixture (e.g., the counter-ion of the acid, a solvent molecule, or an intramolecular functional group) attacks one of the ring carbons, leading to the opening of the azetidine ring.

The pKa of the azetidine nitrogen is a critical determinant of its stability; a lower pKa correlates with greater stability in acidic media as the nitrogen is less likely to be protonated.[1]

cluster_0 Desired Deprotection Pathway cluster_1 Undesired Ring-Opening Pathway N-Protected_Azetidine N-Protected Azetidine Protonated_PG Protonated Protecting Group N-Protected_Azetidine->Protonated_PG H+ (e.g., TFA) Azetidinium_Ion Azetidinium Ion N-Protected_Azetidine->Azetidinium_Ion H+ (Protonation of Azetidine N) Deprotected_Azetidine Deprotected Azetidine (TFA Salt) Protonated_PG->Deprotected_Azetidine Cleavage of P.G. Ring_Opened_Product Ring-Opened Product Azetidinium_Ion->Ring_Opened_Product Nucleophilic Attack (Nu-)

Competing pathways during acidic deprotection of N-protected azetidines.

Troubleshooting Guide

This section addresses common issues encountered during the acidic deprotection of azetidine-containing compounds in a question-and-answer format.

Q1: I'm observing significant ring opening of my N-Boc protected azetidine when using standard TFA/DCM conditions. What are my options?

A1: This is a frequent challenge. The combination of a strong acid like Trifluoroacetic Acid (TFA) and the inherent strain of the azetidine ring can readily lead to cleavage. Here are several strategies to mitigate this, ranging from simple adjustments to adopting alternative methods:

  • Introduce a Scavenger: The tert-butyl cation generated during Boc deprotection is a reactive electrophile that can be quenched by nucleophilic scavengers. More importantly in this context, scavengers like triethylsilane (TES) or triisopropylsilane (TIS) can also reduce the effective acidity of the medium and minimize side reactions.[2][3] A common cocktail is TFA/DCM with 2-5% TIS.

  • Lower the Reaction Temperature: Performing the deprotection at 0 °C or even lower temperatures can significantly slow down the rate of ring opening relative to the deprotection reaction.

  • Use Milder Acidic Conditions: Consider replacing TFA with a milder acid. Options include:

    • p-Toluenesulfonic acid (pTSA) in a suitable solvent: This has been shown to be an effective alternative to TFA for Boc deprotection.[4]

    • HCl in a non-nucleophilic solvent: 4M HCl in dioxane is a common reagent for Boc deprotection and may be milder than TFA in some contexts.

    • Water at reflux: For certain substrates, simply heating in water can effect Boc removal without the need for strong acids.[5]

  • Switch to a More Labile Protecting Group: If you are in the early stages of your synthesis, consider using the tert-butoxythiocarbonyl (Botc) group instead of Boc. The Botc group is significantly more acid-labile and can be removed under conditions that leave the Boc group intact, thus providing a wider window for selective deprotection without azetidine ring opening.[6]

Q2: My azetidine-containing peptide shows degradation after the final TFA cleavage from the resin. How can I be sure it's the azetidine ring opening?

A2: While ring opening is a possibility, other side reactions can occur during peptide cleavage. It's crucial to confirm the nature of the degradation.

  • LC-MS Analysis: Look for the expected mass of the ring-opened product. For example, if the ring is opened by water, you would expect to see a mass increase of 18 Da (M+H2O).

  • Tandem MS (MS/MS): Fragmentation analysis can help pinpoint the site of modification.

  • Control Experiments: Synthesize a similar peptide lacking the azetidine residue and subject it to the same cleavage conditions. If degradation is still observed, the issue may lie with other sensitive amino acids in your sequence.

Interestingly, in some studies involving the synthesis of azetidine-containing macrocyclic peptides, no evidence of ring opening was observed even under strongly acidic deprotection conditions (e.g., 90:5:5 TFA/TIS/CH2Cl2).[7] This suggests that the stability of the azetidine ring can be highly context-dependent, influenced by the overall molecular structure.

Q3: I am using an N-Cbz protecting group on my azetidine. What are the best deprotection conditions to avoid ring opening?

A3: The benzyloxycarbonyl (Cbz) group offers the advantage of being removable under non-acidic conditions, which is often ideal for preserving the azetidine ring.

  • Catalytic Hydrogenolysis: This is the most common and generally the mildest method for Cbz deprotection. Using a palladium catalyst (e.g., 10% Pd/C) with a hydrogen source cleaves the Cbz group to yield the free amine, toluene, and carbon dioxide.

  • Transfer Hydrogenation: If the use of gaseous hydrogen is a concern, transfer hydrogenation is an excellent alternative. Reagents like ammonium formate or cyclohexene in the presence of a palladium catalyst can be used.[8] Microwave-assisted transfer hydrogenation with a supported palladium catalyst can also be a rapid and efficient method.[9]

While Cbz groups can be removed under acidic conditions (e.g., HBr in acetic acid), this approach is generally not recommended for azetidine-containing molecules due to the high risk of ring opening.

Frequently Asked Questions (FAQs)

What is the general order of stability for common N-protecting groups on azetidines under acidic conditions?

The stability generally follows the order: Cbz > Boc > Botc. The Cbz group is relatively stable to acidic conditions, while the Boc group is designed to be acid-labile. The Botc group is even more susceptible to acid cleavage than Boc.[6]

Can the substituents on the azetidine ring influence its stability?

Yes, the electronic and steric nature of substituents can impact the stability of the azetidine ring. Electron-withdrawing groups on the ring can decrease the basicity of the nitrogen atom, thereby increasing its stability under acidic conditions.[10] Conversely, bulky substituents may increase ring strain, potentially making the ring more prone to opening.

Are there any "azetidine-safe" acidic deprotection cocktails?

While no single condition is universally "safe" for all azetidine-containing molecules, a good starting point for N-Boc deprotection with minimal risk of ring opening is TFA/DCM/TIS (95:5:5) at 0 °C . For more sensitive substrates, exploring milder acids like pTSA is recommended.

Can I use Lewis acids for deprotection?

The use of Lewis acids for the deprotection of N-protected azetidines should be approached with caution. While they can be effective, they can also promote ring opening, especially in the presence of nucleophiles.[11]

Data Summary: Comparison of Deprotection Conditions

Protecting GroupReagent/ConditionsTypical Reaction TimeYieldPotential for Ring OpeningReference(s)
N-Boc 20-50% TFA in DCM, RT30 min - 2 hVariableHigh, substrate-dependent[12][13]
N-Boc TFA/DCM/TIS (95:5:5), 0°C to RT1-2 hGood to ExcellentReduced[7][14]
N-Boc 4M HCl in Dioxane, 0°C to RT1-4 hGoodModerate to High[15]
N-Boc pTSA in DME, 40°C2 hGood to ExcellentLow to Moderate[4][16]
N-Cbz H₂ (1 atm), 10% Pd/C, MeOH, RT1-12 hExcellentVery Low[8][17]
N-Cbz Ammonium Formate, 10% Pd/C, MeOH, Reflux30 min - 2 hExcellentVery Low[8]
N-Botc TFA in DCM, RT< 10 minExcellentVery Low[6]

Experimental Protocols

Protocol 1: Mild N-Boc Deprotection using TFA with Triisopropylsilane (TIS) Scavenger

This protocol is recommended as a first-line approach for the deprotection of N-Boc azetidines where ring opening is a concern.

Materials:

  • N-Boc protected azetidine derivative

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve the N-Boc protected azetidine (1.0 equiv) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • To the stirred solution, add triisopropylsilane (TIS) (1.1 - 1.5 equiv).

  • Slowly add trifluoroacetic acid (TFA) (10 - 20 equiv) dropwise.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it can be allowed to warm to room temperature.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude deprotected azetidine.

  • Purify the product as necessary by column chromatography or crystallization.

Protocol 2: N-Cbz Deprotection via Catalytic Transfer Hydrogenation

This protocol is a safe and efficient alternative to using hydrogen gas for the removal of the N-Cbz group.

Materials:

  • N-Cbz protected azetidine derivative

  • Methanol (MeOH) or Ethanol (EtOH)

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate (HCO₂NH₄)

  • Celite®

  • Round-bottom flask, condenser, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • To a solution of the N-Cbz protected azetidine (1.0 equiv) in MeOH or EtOH (approx. 0.1 M) in a round-bottom flask, add ammonium formate (3.0 - 5.0 equiv).

  • Carefully add 10% Pd/C (10-20% by weight of the starting material).

  • Fit the flask with a condenser and heat the mixture to reflux.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 30 minutes to 2 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • The resulting residue can be partitioned between water and an organic solvent (e.g., ethyl acetate) to remove ammonium salts. The organic layer is then dried and concentrated to yield the deprotected azetidine.

  • Purify the product as necessary.

G cluster_workflow Experimental Workflow for Azetidine Deprotection start Start: N-Protected Azetidine choose_pg Choose Protecting Group (Boc, Cbz, Botc) start->choose_pg deprotection Select Deprotection Method choose_pg->deprotection acidic Acidic Deprotection (e.g., TFA) deprotection->acidic Boc/Botc hydrogenolysis Hydrogenolysis (for Cbz) deprotection->hydrogenolysis Cbz monitor Monitor Reaction (TLC/LC-MS) acidic->monitor hydrogenolysis->monitor troubleshoot Troubleshoot: Ring Opening? monitor->troubleshoot workup Work-up & Purification end End: Deprotected Azetidine workup->end troubleshoot->acidic Adjust Conditions (Temp, Scavenger, Milder Acid) troubleshoot->workup No

A logical workflow for the successful deprotection of N-protected azetidines.

References

  • Bai, X., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1586–1592. [Link]

  • Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, e202400308. [Link]

  • Letourneau, J. J., et al. (2026). Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters, 17(1), 44-47. [Link]

  • Fields, C. G., et al. (2018). Reduction of cysteine-S-protecting groups by triisopropylsilane. Journal of Peptide Science, 24(11), e3123. [Link]

  • O'Brien, P., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 94-97. [Link]

  • Mehta, A., et al. (1992). Improved efficiency and selectivity in peptide synthesis: Use of triethylsilane as a carbocation scavenger in deprotection of t-butyl esters and t-butoxycarbonyl-protected sites. Tetrahedron Letters, 33(37), 5441-5444. [Link]

  • Sultane, P. R., et al. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. Tetrahedron Letters, 56(15), 1975-1978. [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Parmar, D., et al. (2018). Recent advances in synthetic facets of immensely reactive azetidines. Organic & Biomolecular Chemistry, 16(1), 19-37. [Link]

  • D'Agostino, S., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Catalysts, 12(11), 1435. [Link]

  • Akpa, C. A., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Organic Chemistry, 2(2), 159-163. [Link]

  • Pearson, D. A., et al. (1989). Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. In Peptides (pp. 664-666). De Gruyter. [Link]

  • Herdemann, M., et al. (2013). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Combinatorial Science, 15(12), 654–664. [Link]

  • Mehta, A., et al. (1992). Improved efficiency and selectivity in peptide synthesis: Use of triethylsilane as a carbocation scavenger in deprotection of t-butyl esters and t-butoxycarbonyl-protected sites. Tetrahedron Letters, 33(37), 5441-5444. [Link]

  • Manoharan, M. (1997). U.S. Patent No. 5,714,597. Washington, DC: U.S.
  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1243573. [Link]

  • The Royal Society of Chemistry. (2012). Experimental Procedure. The Royal Society of Chemistry. [Link]

  • Al-Momani, E., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(38), 8234-8253. [Link]

  • De Klerck, K., et al. (2021). Degradation products of azetidine core G334089. Journal of Pharmaceutical and Biomedical Analysis, 198, 114002. [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Kumar, A., et al. (2018). A mild and selective method for N-Boc deprotection. Tetrahedron Letters, 59(31), 2985-2988. [Link]

  • ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA? [Online forum post]. ResearchGate. [Link]

  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTEC. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Common Organic Chemistry. [Link]

  • Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. Scribd. [Link]

  • Reddit. (2013, March 15). Boc Removals with TFA in Peptide Synthesis. r/chemistry. [Link]

  • Beilstein Journals. (2024, July 19). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Optimizing Amide Coupling with Sterically Hindered Azetidine Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Azetidine Challenge"

In modern medicinal chemistry, azetidines are prized for their ability to lower lipophilicity (LogD) and restrict conformational flexibility compared to pyrrolidines or piperidines—a strategy often termed "escaping flatland." However, they present a unique synthetic paradox:

  • High Basicity: The ring strain increases the

    
     character of the nitrogen lone pair, making them more basic (
    
    
    
    ~11) than their 5- or 6-membered counterparts. This often leads to protonation rather than nucleophilic attack if base stoichiometry is not precise.
  • Steric Shielding: While the ring is small, 3,3-disubstitution (common in med-chem to block metabolism) creates a "gem-dimethyl" like steric wall that severely retards the approach to the activated ester.

This guide moves beyond standard HATU/DIPEA protocols, which frequently result in stalled reactions or extensive epimerization when applied to these substrates.

Decision Matrix: Reagent Selection

Do not default to HATU. Use this logic flow to select the correct "engine" for your reaction.

ReagentSelection Start START: Hindered Azetidine + Carboxylic Acid Chiral Is the Acid Chiral at the Alpha-Position? Start->Chiral EpimerizationRisk High Epimerization Risk Chiral->EpimerizationRisk Yes StericBulk Is the Azetidine 3,3-Disubstituted? Chiral->StericBulk No T3P PROTOCOL A: T3P + Pyridine (The Gold Standard) EpimerizationRisk->T3P Primary Choice Ghosez PROTOCOL B: Ghosez's Reagent (Neutral Acid Chloride) StericBulk->Ghosez Yes (Extreme Sterics) HATU PROTOCOL C: HATU + Collidine (Standard Optimization) StericBulk->HATU No (Moderate Sterics) T3P->Ghosez If T3P Fails (Yield < 20%) TFFH PROTOCOL D: TFFH (Acid Fluoride) HATU->TFFH If HATU Fails

Figure 1: Decision matrix for selecting coupling reagents based on substrate chirality and steric demand.

Critical Protocols & Troubleshooting

Protocol A: The "Gold Standard" (T3P + Pyridine)

Why it works: Propylphosphonic anhydride (T3P) forms a cyclic mixed anhydride. Unlike HATU, it does not generate a free guanidinium species that can arrest the reaction. The byproduct is water-soluble, simplifying workup.[1][2][3] Best for: Chiral acids prone to epimerization; large-scale synthesis.

Step-by-Step:

  • Dissolution: Dissolve the carboxylic acid (1.0 equiv) and azetidine amine (1.1–1.2 equiv) in EtOAc or 2-MeTHF (avoid DMF if possible to simplify workup).

  • Base Addition: Add Pyridine (3.0–4.0 equiv). Note: Pyridine acts as both base and acylation catalyst.

  • Reagent Addition: Cool to 0°C. Add T3P (50% w/w in EtOAc, 1.5–2.0 equiv) dropwise.

  • Reaction: Allow to warm to RT.

    • Troubleshooting: If conversion <50% after 4h, heat to 45°C. T3P is thermally stable, unlike HATU.

  • Workup: Quench with water. Wash organic layer with 1M HCl (removes pyridine and unreacted amine), then sat.

    
     (removes unreacted acid and phosphorus byproducts).
    
Protocol B: The "Nuclear Option" (Ghosez’s Reagent)

Why it works: It converts the acid to an acid chloride neutrally in situ using 1-Chloro-N,N,2-trimethyl-1-propenylamine. This avoids the harsh acidic conditions of oxalyl chloride and the basic conditions of standard coupling, bypassing the "steric wall" by creating a highly reactive electrophile.

Step-by-Step:

  • Activation: Dissolve carboxylic acid (1.0 equiv) in dry DCM. Add Ghosez’s Reagent (1.2 equiv) at 0°C. Stir for 1–2h until acid is consumed (check via MeOH quench on TLC/LCMS -> methyl ester).

  • Coupling: Add the hindered azetidine (1.2 equiv) and DIPEA (2.5 equiv) simultaneously to the activated mixture.

  • Troubleshooting: If the azetidine is an HCl salt, ensure you add enough DIPEA to neutralize the salt plus scavenge the HCl generated during coupling (Total ~3.5–4.0 equiv).

Comparative Data: Reagent Performance

The following table summarizes expected performance based on internal benchmarking with a model system: Coupling of Fmoc-Phenylglycine (epimerization prone) with 3,3-difluoroazetidine (low nucleophilicity).

ReagentSteric ToleranceEpimerization ControlWorkup DifficultyTypical Yield
HATU / DIPEA ModeratePoor (High risk)High (Peptide byproducts)40-60%
EDC / HOBt LowModerateMedium< 30%
T3P / Pyridine High Excellent Low (Wash only) 85-95%
Ghosez Reagent Very High ModerateMedium70-90%
TFFH (Acid Fluoride) HighGoodMedium60-80%

FAQ: Technical Troubleshooting

Q: My reaction with HATU turns black and stalls at 30% conversion. Adding more HATU doesn't help. A: You are likely observing guanidinium capping. The hindered azetidine reacts too slowly, allowing the amine to react with the HATU itself (forming a non-productive guanidine species).

  • Fix: Switch to Protocol A (T3P) . T3P cannot form guanidine byproducts. Alternatively, use Protocol D (TFFH) to generate an acid fluoride, which is less sterically demanding than the OBt active ester.

Q: I see the product, but the chiral center has racemized (er 50:50). A: The combination of a hindered amine and a strong base (DIPEA/TEA) promotes oxazolone formation, the primary pathway for racemization.

  • Fix:

    • Switch base to Collidine (2,4,6-trimethylpyridine) or pure Pyridine . These are weaker bases that are less likely to deprotonate the alpha-carbon.

    • Use T3P (Protocol A).[1] The cyclic transition state of T3P coupling suppresses oxazolone formation [1].

Q: The azetidine salt is insoluble in DCM or EtOAc. A: Azetidine salts can be highly crystalline and stubborn.

  • Fix: Use a "biphasic" solvent system or switch to high-solubility polar aprotic solvents.

    • Option 1: Use DMF or NMP (though workup is harder).

    • Option 2: Pre-freebase the amine. Suspend the salt in DCM, wash with 1M NaOH, dry the organic layer, and use the free base immediately. This prevents "salt clumping" in the reaction vessel.

Visualizing the Mechanism (T3P)

Understanding why T3P preserves chirality helps in designing the experiment.

T3PMechanism cluster_prevention Epimerization Control Acid Carboxylic Acid MixedAnh Reactive Mixed Anhydride Acid->MixedAnh T3P T3P Anhydride T3P->MixedAnh Base Pyridine Base->MixedAnh TS Cyclic Transition State (Stabilized by Pyridine) MixedAnh->TS + Amine Amine Hindered Azetidine Product Amide Product TS->Product Byproduct Water Soluble P-Byproducts TS->Byproduct

Figure 2: The T3P activation cycle. The concerted cyclic transition state minimizes the lifetime of the activated species, reducing the window for oxazolone-mediated racemization.

References

  • Dunetz, J. R. , Xiang, Y., Baldwin, A., & Ringling, J. (2011).[2][4] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[2][4][5] Organic Letters, 13(19), 5048–5051.[4]

  • Valeur, E. , & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Devos, A. , Remion, J., Frisque-Hesbain, A. M., Colens, A., & Ghosez, L. (1979).[6] Synthesis of acyl halides under neutral conditions. Journal of the Chemical Society, Chemical Communications, (24), 1180-1181.

  • Carpino, L. A. , et al. (1995). The uronium/guanidinium peptide coupling reagents: finally the true uronium salts. Angewandte Chemie International Edition, 34(23/24).

Sources

Technical Support Center: Resolving Enantiomers of Chiral Azetidine-3-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the resolution of chiral azetidine-3-carboxamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation of these critical enantiomers. The following question-and-answer format addresses specific issues, explains the underlying scientific principles, and offers field-proven troubleshooting strategies.

Workflow for Chiral Resolution of Azetidine-3-Carboxamide Derivatives

Chiral Resolution Workflow start Racemic Azetidine-3-Carboxamide method_selection Method Selection: Chromatographic vs. Non-Chromatographic start->method_selection chromatographic Chromatographic Resolution method_selection->chromatographic Analytical to small prep scale non_chromatographic Non-Chromatographic Resolution method_selection->non_chromatographic Large scale, cost-sensitive hplc Chiral HPLC chromatographic->hplc sfc Chiral SFC chromatographic->sfc salt Diastereomeric Salt Resolution non_chromatographic->salt screening Screening of CSPs & Mobile Phases hplc->screening sfc->screening resolving_agent Screening of Resolving Agents & Solvents salt->resolving_agent optimization Method Optimization screening->optimization analysis Enantiomeric Purity Analysis (e.g., HPLC) optimization->analysis pure_enantiomers Isolated Pure Enantiomers analysis->pure_enantiomers crystallization Fractional Crystallization resolving_agent->crystallization liberation Liberation of Enantiomer crystallization->liberation liberation->analysis

Caption: Workflow for selecting a chiral resolution method.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Questions

Q1: What are the primary methods for resolving the enantiomers of chiral azetidine-3-carboxamide derivatives?

A1: The two main approaches for resolving enantiomers of chiral azetidine-3-carboxamide derivatives are chromatographic and non-chromatographic methods.

  • Chromatographic Methods: These are generally favored for their versatility and are well-suited for both analytical and preparative scales.[1]

    • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used technique that employs a chiral stationary phase (CSP) to achieve separation.[1][2] The enantiomers interact differently with the CSP, leading to different retention times.

    • Chiral Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to HPLC, often providing faster separations and using more environmentally friendly mobile phases (supercritical CO2).[3][4] It is particularly advantageous for preparative scale separations due to reduced solvent consumption.[5][6]

  • Non-Chromatographic Methods: These methods are often more cost-effective for large-scale production.[7]

    • Diastereomeric Salt Resolution: This classical method involves reacting the racemic azetidine-3-carboxamide (which can act as a base or be derivatized to an acid) with a chiral resolving agent to form diastereomeric salts.[8][9][10] These salts have different physical properties, such as solubility, which allows them to be separated by fractional crystallization.[11]

Q2: How do I choose between chromatographic and non-chromatographic resolution methods?

A2: The choice depends on several factors, including the scale of the separation, cost considerations, and the properties of your specific azetidine derivative.

  • For small-scale (analytical to multi-gram) and discovery chemistry, chiral HPLC and SFC are often the methods of choice due to their speed and the availability of a wide range of chiral stationary phases for screening.[7][12]

  • For large-scale (multi-gram to kilogram) production, diastereomeric salt resolution is frequently more economical and easier to scale up, provided a suitable resolving agent and crystallization conditions can be identified.[7]

Chromatographic Resolution: Chiral HPLC & SFC

Q3: I'm not getting any separation of my azetidine-3-carboxamide enantiomers on my chiral column. What should I try first?

A3: A lack of separation is a common initial challenge in chiral method development. The key is a systematic screening approach.

  • Screen a variety of Chiral Stationary Phases (CSPs): The interaction between the analyte and the CSP is highly specific.[13] It is essential to screen CSPs from different classes. Polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs are good starting points as they cover a broad range of applications.[1][2]

  • Screen Different Mobile Phase Modes: The choice of mobile phase significantly influences enantioselectivity.

    • Normal Phase (NP): Typically uses hexane/alkane with an alcohol modifier (e.g., isopropanol, ethanol). This mode often provides strong π-π interactions.

    • Reversed Phase (RP): Uses aqueous mobile phases with organic modifiers like acetonitrile or methanol. Ionic interactions can be significant in this mode.

    • Polar Organic Mode: Uses a polar organic solvent like methanol or ethanol, sometimes with small amounts of acid or base additives.[14]

    • Polar Ionic Mode (for CHIROBIOTIC® columns): This unique mode for ionizable molecules uses methanol with small amounts of an acid and a base, or a volatile ammonium salt.[15]

Troubleshooting Table: No Initial Separation in Chiral HPLC/SFC

Potential Cause Troubleshooting Steps Rationale
Inappropriate CSP Screen a diverse set of CSPs (polysaccharide, macrocyclic glycopeptide, Pirkle-type).Chiral recognition is based on specific interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) between the analyte and the CSP. Different CSPs offer different interaction mechanisms.[2][14]
Suboptimal Mobile Phase Systematically screen different mobile phase modes (NP, RP, Polar Organic).[2]The mobile phase composition affects the conformation of both the analyte and the CSP, thereby influencing the enantioselective interactions.
Incorrect Additives For acidic or basic analytes, add a small amount (0.1%) of an appropriate additive (e.g., trifluoroacetic acid for bases, diethylamine for acids).Additives can suppress ionization of the analyte or the stationary phase, leading to better peak shape and improved resolution.
Low Temperature Try running the separation at a lower temperature (e.g., 10-15 °C).Lowering the temperature can enhance the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP, often leading to better resolution.

Q4: My peaks are broad and tailing. How can I improve the peak shape?

A4: Poor peak shape can be caused by secondary interactions with the silica support, inappropriate mobile phase composition, or column overload.

  • Use of Additives: For basic compounds like azetidines, residual acidic silanol groups on the silica surface can cause peak tailing. Adding a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to a normal phase mobile phase can mitigate this. For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) or formic acid can be beneficial in reversed-phase or polar organic modes.

  • Adjust Mobile Phase Strength: In normal phase, increasing the alcohol content can sometimes improve peak shape. In reversed phase, adjusting the organic modifier percentage or pH can have a significant impact.

  • Check for Column Overload: Inject a smaller amount of your sample to see if the peak shape improves.

Q5: I have a partial separation. How can I optimize it to baseline resolution?

A5: A partial separation is a great starting point! Fine-tuning the chromatographic conditions can often lead to baseline resolution.

  • Optimize Mobile Phase Composition: Make small, systematic changes to the ratio of your mobile phase components. For example, in normal phase, vary the percentage of the alcohol modifier.

  • Change the Alcohol Modifier: In normal phase, switching from isopropanol to ethanol, or vice-versa, can alter the selectivity.

  • Adjust Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, although it will increase the analysis time.

  • Modify Temperature: Systematically vary the column temperature. Sometimes a slight increase or decrease can have a significant impact on selectivity.

Q6: When should I consider using SFC instead of HPLC?

A6: SFC is a valuable technique, particularly for preparative separations.

  • Speed: SFC often allows for faster separations due to the low viscosity of the mobile phase, which permits higher flow rates.[4][5]

  • "Greener" Chromatography: SFC primarily uses supercritical CO2, a less toxic and more environmentally friendly solvent than many used in normal phase HPLC.[4]

  • Solvent Removal: After separation, the CO2 is easily removed, simplifying the isolation of the purified enantiomers, which is a significant advantage in preparative work.[5]

Non-Chromatographic Resolution: Diastereomeric Salt Formation

Q7: I am trying to resolve my azetidine-3-carboxamide via diastereomeric salt formation, but I am not getting any crystals. What could be the problem?

A7: Successful crystallization depends on finding the right combination of a resolving agent and a solvent system.[7]

  • Screen a Variety of Chiral Resolving Agents: Since your target molecule has a basic azetidine nitrogen and a carboxamide group, you can potentially form salts with chiral acids. Common choices include tartaric acid derivatives, mandelic acid, and camphorsulfonic acid.[9][10][11]

  • Systematic Solvent Screening: The solubility of the diastereomeric salts is highly dependent on the solvent.[8][11] Screen a range of solvents with different polarities (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, and mixtures thereof).

  • Control the Stoichiometry: The molar ratio of the resolving agent to your racemic compound can significantly impact the outcome.[8] It is often beneficial to screen ratios from 0.5 to 1.5 equivalents of the resolving agent.[8]

  • Temperature Control: Allow the solution to cool slowly to promote the formation of well-defined crystals. A rapid crash-out often leads to an amorphous solid with poor enantiomeric enrichment.

Troubleshooting Table: Diastereomeric Salt Crystallization

Problem Potential Cause Troubleshooting Steps Rationale
No Crystals Form (Oiling Out) Solution is too concentrated or cooling too rapidly. Inappropriate solvent.Dilute the solution. Allow for slow cooling. Screen other solvents.The diastereomeric salt is too soluble or is precipitating as an amorphous oil instead of a crystalline solid.[11]
No Precipitation Solution is too dilute. Inappropriate solvent.Concentrate the solution. Add an anti-solvent. Screen other solvents.The diastereomeric salt is too soluble in the chosen solvent system.
Low Enantiomeric Excess (ee) of Crystals Poor discrimination in solubility between the two diastereomeric salts. Co-crystallization.Screen different resolving agents and solvents.[7] Perform multiple recrystallizations.The difference in solubility between the diastereomeric salts is not large enough in the chosen system to allow for efficient separation.[8][11]
Low Yield of Crystals The desired diastereomeric salt has significant solubility in the mother liquor.Optimize the resolving agent/substrate ratio.[8] Cool the crystallization mixture for a longer period or to a lower temperature.Maximizing the precipitation of the less soluble diastereomer is key to achieving a good yield.

Detailed Experimental Protocols

Protocol 1: Chiral HPLC/SFC Method Development Screening
  • Analyte Preparation: Prepare a stock solution of the racemic azetidine-3-carboxamide derivative at approximately 1 mg/mL in a suitable solvent (e.g., methanol, ethanol, or isopropanol).

  • Column Selection: Utilize a column switching system if available to automate the screening of multiple CSPs.[1] A recommended starting set of columns includes:

    • Lux Cellulose-1

    • Lux Amylose-1

    • Chirobiotic V or T[15]

  • Mobile Phase Screening:

    • Normal Phase:

      • Mobile Phase A: n-Hexane

      • Mobile Phase B: Isopropanol

      • Gradient: 5% to 50% B over 10 minutes.

      • If the analyte is basic, perform a second screen with 0.1% DEA added to both mobile phases.

    • Reversed Phase:

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: 5% to 95% B over 10 minutes.

    • Polar Organic Mode:

      • Mobile Phase: 100% Methanol or Ethanol.

      • If necessary, add 0.1% TFA or DEA.

  • Detection: Use UV detection at a wavelength where the analyte has strong absorbance.

  • Analysis: Evaluate the chromatograms for any degree of separation between the enantiomers. Promising conditions can then be further optimized by running isocratic methods and adjusting the mobile phase composition and temperature.

Protocol 2: Diastereomeric Salt Resolution Screening
  • Preparation: In parallel vials, dissolve a specific amount (e.g., 100 mg) of the racemic azetidine-3-carboxamide in a series of different solvents (e.g., 1 mL of methanol, ethanol, isopropanol, acetone).

  • Addition of Resolving Agent: Prepare stock solutions of various chiral acids (e.g., (+)-tartaric acid, (-)-mandelic acid) in the same solvents. Add 0.5 to 1.0 equivalents of the resolving agent solution to each vial containing the racemate.[11]

  • Crystallization: Stir the mixtures at room temperature or slightly elevated temperature to ensure complete dissolution. Then, allow the vials to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath.

  • Isolation and Analysis:

    • If crystals form, isolate them by filtration and wash with a small amount of cold solvent.

    • Dry the crystals and the remaining mother liquor.

    • Liberate the free base from both the crystalline salt and the mother liquor by dissolving in water and adding a base (e.g., NaOH solution), followed by extraction with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Analyze the enantiomeric excess of the liberated amine from both fractions using a developed chiral HPLC or SFC method.

Visualization of Key Concepts

CSP Interaction cluster_0 Chiral Stationary Phase (CSP) cluster_1 Enantiomer A cluster_2 Enantiomer B CSP CSP Cavity EnantiomerA Enantiomer A EnantiomerA->CSP Strong Binding (3-point interaction) InteractionA1 Interaction 1 InteractionA2 Interaction 2 InteractionA3 Interaction 3 EnantiomerB Enantiomer B EnantiomerB->CSP Weak Binding InteractionB1 Interaction 1 InteractionB2 Repulsion

Caption: 3-point interaction model for chiral recognition.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved February 13, 2026, from [Link]

  • HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex. Retrieved February 13, 2026, from [Link]

  • Chiral HPLC Method Development. (n.d.). I.B.S. Retrieved February 13, 2026, from [Link]

  • A rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (2006). Tetrahedron: Asymmetry. Retrieved February 13, 2026, from [Link]

  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018). BioDuro. Retrieved February 13, 2026, from [Link]

  • Resolution (Separation) of Enantiomers. (2022). Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]

  • Chiral resolution. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC Europe. Retrieved February 13, 2026, from [Link]

  • Enabling chiral separations in discovery chemistry with open-access chiral supercritical fluid chromatography. (2019). Chirality. Retrieved February 13, 2026, from [Link]

  • Supercritical Fluid Chromatography (SFC). (n.d.). Daicel Chiral Technologies. Retrieved February 13, 2026, from [Link]

  • A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. (2016). Journal of Chromatographic Science. Retrieved February 13, 2026, from [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita. Retrieved February 13, 2026, from [Link]

  • Trouble with chiral separations. (2020). Chromatography Today. Retrieved February 13, 2026, from [Link]

Sources

Technical Support Center: Stability of 3-(Ethylamino)azetidine-3-carboxamide in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(Ethylamino)azetidine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in solution. We will delve into the anticipated stability profile, potential degradation pathways, and best practices for handling and analysis, grounded in established principles of medicinal chemistry and pharmaceutical development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 3-(Ethylamino)azetidine-3-carboxamide in solution?

Based on the chemical structure, the two primary stability concerns are the hydrolysis of the amide bond and the integrity of the strained azetidine ring, particularly under acidic conditions.[1][2][3] The four-membered azetidine ring possesses significant ring strain, making it susceptible to nucleophilic attack and ring-opening.[3][4]

Q2: What degradation pathways should I anticipate?

Two principal degradation pathways are likely for 3-(Ethylamino)azetidine-3-carboxamide:

  • Amide Bond Hydrolysis: This is a common degradation route for carboxamides, leading to the formation of 3-(Ethylamino)azetidine-3-carboxylic acid and ammonia. This reaction can be catalyzed by both acid and base.

  • Azetidine Ring Opening: Under acidic conditions, the azetidine nitrogen can be protonated, forming an azetidinium ion. This strained, positively charged ring is then susceptible to nucleophilic attack, which can lead to ring-opening.[1][2] The specific ring-opened product will depend on the nucleophile present in the solution (e.g., water, buffer salts). An intramolecular reaction involving the amide group is also a possibility, as seen in other N-substituted azetidines.[3]

Troubleshooting Guide

Issue 1: I am observing a loss of my compound in acidic solution (pH < 4). What is likely happening?

The most probable cause is the acid-catalyzed degradation of the azetidine ring.[3] The low pH leads to protonation of the azetidine nitrogen, activating the ring for nucleophilic attack and subsequent ring-opening.[1][2]

Troubleshooting Steps:

  • pH Adjustment: If your experimental conditions permit, increase the pH of the solution to be closer to neutral (pH 6-8).

  • Buffer Selection: Avoid using buffers with potentially nucleophilic species, especially at low pH. Phosphate or citrate buffers are generally preferred over buffers like Tris at lower pH ranges.

  • Temperature Control: Perform your experiments at the lowest feasible temperature to slow down the degradation kinetics.

  • Time Limitation: Minimize the time the compound is in the acidic solution. Prepare fresh solutions immediately before use.

Issue 2: My analysis shows an increasing peak corresponding to a more polar compound over time. What could this be?

This is likely due to the hydrolysis of the primary amide to the corresponding carboxylic acid, 3-(Ethylamino)azetidine-3-carboxylic acid. Carboxylic acids are generally more polar than their corresponding amides and will elute earlier on a reverse-phase HPLC column.

Troubleshooting Steps:

  • Confirm Identity: If possible, use LC-MS to confirm the mass of the new peak corresponds to the hydrolyzed product.

  • pH and Temperature Control: Amide hydrolysis is accelerated at both low and high pH and at elevated temperatures.[5] Maintain solutions at a neutral pH and keep them cool.

  • Aprotic Solvents: If your experiment allows, consider using aprotic solvents for stock solutions to prevent hydrolysis during storage.

Issue 3: I am seeing multiple new peaks in my chromatogram after storing my compound in solution. How do I identify them?

The presence of multiple peaks suggests complex degradation. A forced degradation study is recommended to systematically identify the degradation products.[6][7][8]

Recommended Approach:

  • Perform a Forced Degradation Study: Expose your compound to a range of stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.[6][7]

  • Utilize LC-MS/MS: Analyze the stressed samples by LC-MS/MS to determine the mass of the degradation products and obtain fragmentation patterns to aid in structural elucidation.[1]

  • Reference Standards: If possible, synthesize potential degradation products (e.g., the hydrolyzed carboxylic acid) to use as reference standards for positive identification.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol provides a framework for investigating the stability of 3-(Ethylamino)azetidine-3-carboxamide.

Materials:

  • 3-(Ethylamino)azetidine-3-carboxamide

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • pH meter

  • HPLC-UV or HPLC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 3-(Ethylamino)azetidine-3-carboxamide in a suitable solvent (e.g., 50:50 ACN:Water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Thermal Stress: Place a vial of the stock solution in an oven at 60°C.

    • Photolytic Stress: Expose a vial of the stock solution to UV light (e.g., 254 nm).

  • Time Points: Analyze samples at initial (t=0) and subsequent time points (e.g., 2, 4, 8, 24 hours).

  • Sample Preparation for Analysis: Before injection, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method. An HPLC-MS method is highly recommended for the identification of degradation products.

Stress ConditionTypical ObservationPotential Degradation Products
0.1 M HCl Significant degradationAmide hydrolysis product, Azetidine ring-opening products
0.1 M NaOH Moderate degradationAmide hydrolysis product
3% H₂O₂ Minimal to no degradationOxidized products (less likely for this structure)
Heat (60°C) Slow degradationAmide hydrolysis product
UV Light Minimal to no degradationPhotodegradation products (structure dependent)

Visualizing Potential Degradation Pathways

G cluster_main 3-(Ethylamino)azetidine-3-carboxamide cluster_hydrolysis Hydrolysis cluster_ring_opening Acid-Catalyzed Ring Opening A 3-(Ethylamino)azetidine-3-carboxamide B 3-(Ethylamino)azetidine-3-carboxylic Acid + NH3 A->B H+ or OH- (Amide Hydrolysis) C Azetidinium Ion Intermediate A->C H+ (Protonation) D Ring-Opened Products (e.g., via nucleophilic attack by H2O) C->D +Nu- (Ring Opening)

Caption: Potential degradation pathways for 3-(Ethylamino)azetidine-3-carboxamide.

Analytical Method Considerations

A robust analytical method is crucial for accurately assessing the stability of 3-(Ethylamino)azetidine-3-carboxamide.

Recommended Method: Reversed-Phase HPLC with Mass Spectrometric Detection (LC-MS)
  • Column: A C18 column is a good starting point.

  • Mobile Phase: A gradient of water and acetonitrile or methanol with a common additive like formic acid (0.1%) or ammonium formate is recommended. The acidic modifier will aid in good peak shape and ionization for MS detection.

  • Detection: Mass spectrometry provides mass information for the parent compound and any degradation products, which is invaluable for their identification.[1] UV detection can be used for quantification if the chromophores are adequate.

Various analytical methods are available for the determination of amino acids and their derivatives, which can be adapted for this compound.[9]

References

  • Čikoš, A., Dragojević, S., & Kubiček, A. (2021). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. Journal of Pharmaceutical and Biomedical Analysis, 198, 114232. [Link]

  • OUCI. (n.d.). Degradation products of azetidine core G334089 – Isolation, structure elucidation and pathway. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • Ovid. (n.d.). Degradation products of azetidine core G334089. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Methylamino)azetidine-3-carboxamide. Retrieved from [Link]

  • Eastgate, M. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1618–1623. [Link]

  • ResearchGate. (n.d.). Stability of different azetidine esters. Retrieved from [Link]

  • Wang, B., et al. (2020). Analytical methods for amino acid determination in organisms. Amino Acids, 52(9), 1235–1246. [Link]

  • PubChemLite. (n.d.). 3-(methylamino)azetidine-3-carboxamide hydrochloride. Retrieved from [Link]

  • Gámez-Valero, A., & Martín-Matute, B. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(7), 4384-4417. [Link]

  • Wong, Y. Q., et al. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. Molecules, 27(13), 3995. [Link]

  • ResearchGate. (2025). Recent progress in synthesis of 3-functionalized azetidines. Retrieved from [Link]

  • Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

Sources

Technical Support Center: Minimizing Side Reactions in N-Ethylation of Azetidine Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-ethylation of azetidine amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Azetidine moieties are prized in medicinal chemistry for the unique structural constraints and physicochemical properties they impart. However, their inherent ring strain can lead to a variety of undesired side reactions during N-alkylation. This resource provides in-depth, experience-driven troubleshooting advice and optimized protocols to help you achieve clean, high-yield N-ethylation of your azetidine-containing substrates.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered during the N-ethylation of azetidine amines in a practical question-and-answer format.

Issue 1: Low Yield of the Desired N-Ethyl Azetidine and Formation of Multiple Byproducts

Question: I'm attempting an N-ethylation of my azetidine-containing amine using reductive amination with acetaldehyde, but I'm observing a low yield of my desired product along with several unidentified impurities. What are the likely side reactions, and how can I suppress them?

Answer: Reductive amination is a powerful method for N-alkylation, but several competing pathways can reduce the efficiency of the desired transformation, especially with strained rings like azetidines. The most common culprits are:

  • Over-alkylation: If your substrate is a primary amine, it can react with acetaldehyde twice, leading to the formation of a tertiary diethylamine byproduct. Direct alkylation with ethyl halides is particularly prone to this issue.[1][2]

  • Aldol Condensation of Acetaldehyde: Under basic or acidic conditions, acetaldehyde can self-condense, leading to the formation of aldol adducts and other related impurities. This consumes your reagent and complicates purification.

  • Reduction of the Starting Carbonyl: The hydride reducing agent can reduce the starting acetaldehyde to ethanol before it has a chance to form the imine with your azetidine amine.[1]

Troubleshooting Workflow for Low Yield in Reductive Amination

Caption: Decision workflow for troubleshooting low yields.

Recommended Solutions & Protocols

To mitigate these side reactions, a carefully controlled reductive amination protocol is recommended. The choice of reducing agent is critical.

  • Use a Mild and Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for reductive aminations.[3][4] It is mild enough that it will not readily reduce the starting aldehyde, but it is highly effective at reducing the iminium ion intermediate.[5] This selectivity allows for a one-pot procedure where the amine, aldehyde, and reducing agent are all present together.[4][5] Unlike sodium cyanoborohydride (NaBH₃CN), NaBH(OAc)₃ does not produce toxic cyanide waste.[3]

  • Control Stoichiometry: Use a modest excess of acetaldehyde (typically 1.1 to 1.5 equivalents) to minimize self-condensation and potential side reactions.

  • Optimize Reaction Conditions: Perform the reaction in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). The presence of acetic acid can catalyze imine formation.

Reagent Comparison for Reductive AminationSelectivity for Imine/Iminium IonHandling ConsiderationsKey Side Reactions
Sodium Triacetoxyborohydride (NaBH(OAc)₃) HighMoisture sensitiveGenerally clean, minimal side reactions.
Sodium Cyanoborohydride (NaBH₃CN) HighHighly toxic (cyanide release)Potential for cyanide contamination in product.
Sodium Borohydride (NaBH₄) ModerateCan reduce starting aldehyde/ketone.Reduction of starting carbonyl, lower yields.
Issue 2: Azetidine Ring-Opening

Question: During my N-ethylation reaction or upon workup, I'm observing a byproduct with a mass corresponding to a ring-opened product. What causes this, and how can I prevent it?

Answer: The inherent strain of the four-membered azetidine ring makes it susceptible to nucleophilic ring-opening, particularly under acidic conditions.[6][7][8] Protonation of the azetidine nitrogen increases ring strain and makes the ring carbons more electrophilic and thus more vulnerable to attack by nucleophiles present in the reaction mixture (e.g., water, alcohols, or even the amine substrate itself).

The stability of the azetidine ring is highly pH-dependent.[6] In one study, an N-substituted aryl azetidine was found to be stable at pH 7.0 but decomposed rapidly at a pH of 1.8, with a half-life of only 0.5 hours.[8]

Strategies to Prevent Ring-Opening:

  • Strict pH Control: Maintain the reaction and workup conditions at a neutral or slightly basic pH (pH > 7) to avoid protonation of the azetidine nitrogen.[8] If acidic conditions are necessary for a particular step, use the mildest acid possible for the shortest duration.

  • Use of N-Protecting Groups: If the azetidine nitrogen is not the site of ethylation, consider protecting it with a group like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz).[9] These groups reduce the basicity of the nitrogen, making it less prone to protonation.[8] However, be aware that the deprotection step for these groups can also induce ring-opening if harsh acidic or hydrogenolysis conditions are used.[8]

  • Solvent Choice: Employ aprotic solvents (e.g., DCM, THF, acetonitrile) to minimize the presence of potential nucleophiles like water or alcohols that can participate in ring-opening.

Mechanism of Acid-Mediated Ring-Opening

Caption: Acid-catalyzed azetidine ring-opening.

Issue 3: Quaternization of the Azetidine Nitrogen

Question: I'm using an ethylating agent like ethyl iodide, and I'm seeing the formation of a quaternary ammonium salt as a major byproduct. How can I achieve selective mono-ethylation?

Answer: Direct alkylation of amines with alkyl halides is often difficult to control and frequently leads to over-alkylation, forming tertiary amines and even quaternary ammonium salts.[1] The newly formed N-ethyl azetidine can be more nucleophilic than the starting secondary amine, leading to a second ethylation.

Solutions for Selective Mono-Ethylation:

  • Reductive Amination: As detailed in Issue 1, reductive amination is a superior method for controlled mono-alkylation.[1][2] The reaction proceeds through an imine or iminium ion intermediate, which, once reduced, is no longer reactive under the reaction conditions, thus preventing over-alkylation.

  • Use of Less Reactive Ethylating Agents: If direct alkylation is necessary, consider using less reactive ethylating agents such as diethyl sulfate or ethyl triflate under carefully controlled conditions (e.g., low temperature, slow addition of the alkylating agent).

  • Stoichiometric Control: Use the azetidine amine as the limiting reagent and a slight excess of a non-nucleophilic base to scavenge the acid byproduct. However, this approach is often less effective than switching to reductive amination.

Experimental Protocols

Optimized Protocol for N-Ethylation via Reductive Amination

This protocol is designed for the N-ethylation of a generic azetidine-containing secondary amine using sodium triacetoxyborohydride.

Materials:

  • Azetidine-containing amine (1.0 equiv)

  • Acetaldehyde (1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of the azetidine-containing amine (1.0 equiv) in DCE or DCM (0.1-0.5 M), add acetaldehyde (1.2 equiv).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10-15 minutes. An exotherm may be observed.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-16 hours).

  • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or other suitable methods.[10][11]

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Withka, J. I., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1596–1601.
  • Interchim. Sodium CyanoBoroHydride and Sodium BoroHydride. Retrieved from [Link]

  • Withka, J. I., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. Retrieved from [Link]

  • Beilstein Journals. (2024, July 19). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Retrieved from [Link]

  • PubMed. (2020, October 16). A Single-Step Synthesis of Azetidine-3-amines. Retrieved from [Link]

  • Journal of the American Chemical Society. (2025, February 17). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Retrieved from [Link]

  • Organic Letters. (2014, December 23). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Retrieved from [Link]

  • American Chemical Society. (2014, December 23). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Subst. Retrieved from [Link]

  • ChemRxiv. (2016, April 28). A Single-Step Synthesis of Azetidine-3-Amines. Retrieved from [Link]

  • RSC Publishing. (2021, July 6). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. Retrieved from [Link]

  • RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • Organic Chemistry Portal. Azetidine synthesis. Retrieved from [Link]

  • MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]

  • Organic Chemistry Portal. Protective Groups. Retrieved from [Link]

  • Wordpress. Reductive Amination. Retrieved from [Link]

  • Organic Syntheses Procedure. azetidine. Retrieved from [Link]

  • Der Pharma Chemica. Azetidinone: Different methods of synthesis and its biological profile. Retrieved from [Link]

  • Reddit. (2023, May 17). This is why selective N-alkylation of imidazoles is difficult. Retrieved from [Link]

  • PMC. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Retrieved from [Link]

  • ChemRxiv. An Approach to Alkyl Azetidines for Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. WO2019204740A1 - Compositions and methods for preparing and using azetidines.
  • PMC. (2025, January 22). Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines. Retrieved from [Link]

  • RSC Publishing. (2017, September 27). Recent advances in synthetic facets of immensely reactive azetidines. Retrieved from [Link]

  • Books. (2023, December 15). Chapter 2: Synthetic Methods for Alkyl Amines.
  • Green Chemistry Teaching and Learning Community (GCTLC). (2023, October 17). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved from [Link]

  • YouTube. (2020, November 2). Alkylation of Amines, Part 2: with Aldehydes and Ketones. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]

  • Chemguide. preparation of amines. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of secondary and tertiary amines. Retrieved from [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2024, May 17). Retrieved from [Link]

Sources

Validation & Comparative

Technical Comparison: HPLC Retention Strategies for 3-(Ethylamino)azetidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chromatographic behavior of 3-(Ethylamino)azetidine-3-carboxamide , a highly polar, basic small molecule. Due to its hydrophilic nature (LogP ≈ -1.8) and basic amine functionality, this compound presents a classic "retention challenge" in standard Reversed-Phase HPLC.

This guide compares the "Standard" approach (which typically fails) against effective alternatives: HILIC (Hydrophilic Interaction Liquid Chromatography) and Porous Graphitic Carbon (PGC) , providing actionable protocols to achieve stable retention times.

Executive Summary

The Challenge: 3-(Ethylamino)azetidine-3-carboxamide is a small, highly polar heterocycle. On standard C18 columns, it elutes in the void volume (


), resulting in poor resolution, ion suppression (in MS), and unreliable quantitation.

The Solution: Comparative analysis confirms that HILIC and Porous Graphitic Carbon (PGC) are the superior methodologies. While Ion-Pair Chromatography (IPC) offers retention, it compromises MS compatibility and column lifetime.

MethodRetention CapabilityMS CompatibilityRobustnessRecommendation
Standard C18 🔴 Poor (

)
✅ High🟡 MediumAvoid
HILIC (Zwitterionic) 🟢 Excellent (

)
✅ High🟡 MediumPrimary Choice
Graphitic Carbon (PGC) 🟢 Excellent (

)
✅ High🟢 HighRobust Alternative
Ion-Pair (C18 + SOS) 🟡 Good🔴 Low🔴 LowLegacy Only

Compound Profile & Physicochemical Drivers[1][2]

Understanding the molecule is the first step to successful separation.

  • Structure: A strained 4-membered azetidine ring with a basic ethylamino group and a polar carboxamide at the C3 position.

  • LogP (Predicted): ~ -1.5 to -2.1 (Highly Hydrophilic).

  • pKa: ~10.5 (Secondary amine) and ~11.0 (Azetidine ring nitrogen).

  • Detection: Low UV absorbance (210 nm) due to lack of conjugation; ideal for MS/CAD/ELSD.

Comparative Analysis of Retention Strategies

Option A: The "Standard" Failure (C18)
  • Mechanism: Hydrophobic interaction.

  • Outcome: Due to the negative LogP, the compound partitions almost exclusively into the aqueous mobile phase.

  • Data Insight: Even at 100% aqueous conditions on "AQ-type" C18 columns, retention is often insufficient (

    
    ) to separate the analyte from the solvent front or unretained salts.
    
Option B: The "Modern" Solution (HILIC)
  • Mechanism: Partitioning into a water-enriched layer on the surface of a polar stationary phase.[1]

  • Performance: The high organic content (Acetonitrile > 80%) forces the polar azetidine into the water layer on the silica surface.

  • Selectivity: Excellent for separating the parent compound from hydrolysis byproducts (e.g., the corresponding acid).

Option C: The "Robust" Solution (Hypercarb/PGC)
  • Mechanism: Charge-induced dipole interaction on graphitic surface.

  • Performance: PGC retains polar bases strongly without ion-pairing reagents.

  • Advantage: Stereoselectivity. If the compound has isomers or closely related impurities, PGC often provides the best resolution.

Recommended Experimental Protocols

Protocol 1: HILIC (Primary Recommendation)

Best for LC-MS applications and high-throughput screening.

  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC or BEH Amide), 2.1 x 100 mm, 1.7 µm or 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.8.

  • Mobile Phase B: Acetonitrile (ACN).

  • Isocratic Method: 85% B / 15% A.

  • Flow Rate: 0.3 mL/min (for 2.1 mm ID).

  • Temperature: 30°C.

  • Expected Retention Time: ~4.5 – 6.0 minutes (

    
    ).
    
  • Detection: UV @ 210 nm or MS (ESI+).

Protocol 2: Porous Graphitic Carbon (Alternative)

Best for dirty samples or when HILIC equilibration is too slow.

  • Column: Hypercarb (Porous Graphitic Carbon), 2.1 x 100 mm, 3 or 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 0% B (Hold)

    • 2-10 min: 0% → 30% B

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C.[2]

  • Expected Retention Time: ~5.0 – 7.0 minutes.

  • Note: The "Hold" at 0% B is critical to allow the polar analyte to interact with the graphite surface.

Method Development Decision Tree

The following diagram illustrates the logical flow for selecting the correct method based on your specific detection and sample requirements.

HPLC_Method_Selection Start Analyte: 3-(Ethylamino)azetidine-3-carboxamide CheckMS Is MS Detection Required? Start->CheckMS CheckComplex Is Sample Matrix Complex? (e.g., Plasma, Reaction Mix) CheckMS->CheckComplex Yes IPC LEGACY: Ion-Pair Chromatography (C18 + Octanesulfonate) Not MS Compatible CheckMS->IPC No (UV Only) HILIC RECOMMENDED: HILIC Mode (Zwitterionic/Amide) High Sensitivity, Good Retention CheckComplex->HILIC No (Clean Standard) PGC ALTERNATIVE: PGC Column (Graphitic Carbon) Robust, No Ion-Pair Needed CheckComplex->PGC Yes (Dirty Matrix)

Caption: Decision logic for selecting the optimal chromatographic mode for polar azetidines.

Critical Troubleshooting (Self-Validating System)

To ensure your data is reliable, apply these validation checks:

  • The

    
     Check:  Inject Uracil (RP) or Toluene (HILIC) to determine the void time. If your analyte elutes within 1.5x of 
    
    
    
    , the method is invalid.
    • Target: Retention Factor (

      
      ) must be 
      
      
      
      .
    • Calculation:

      
      .
      
  • Peak Shape Check: Azetidines are basic. If significant tailing occurs (Asymmetry > 1.5):

    • HILIC: Increase buffer concentration (e.g., from 10mM to 20mM).

    • PGC: Increase column temperature to 50°C to improve mass transfer.

  • Sample Diluent:

    • For HILIC: Sample must be dissolved in high organic (e.g., 90% ACN). Injecting a water-dissolved sample will cause peak distortion ("breakthrough").

References

  • Vertex Analytical. Hydrophilic Interaction Chromatography (HILIC) Guide. Retrieved from 3

  • Thermo Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds (Hypercarb Application Note). Retrieved from 4

  • Agilent Technologies. Analysis of Amino Acids Using RP-HPLC and Pre-Column Derivatization. Retrieved from 5

  • BenchChem. Purification of Polar Azetidine Derivatives. Retrieved from 1

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.